Carbonic anhydrase inhibitor 21
Description
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Structure
2D Structure
Properties
Molecular Formula |
C32H48N4O10P2S2 |
|---|---|
Molecular Weight |
774.8 g/mol |
IUPAC Name |
4-[[di(propan-2-yloxy)phosphoryl-[3-[di(propan-2-yloxy)phosphoryl-(4-sulfamoylanilino)methyl]phenyl]methyl]amino]benzenesulfonamide |
InChI |
InChI=1S/C32H48N4O10P2S2/c1-21(2)43-47(37,44-22(3)4)31(35-27-12-16-29(17-13-27)49(33,39)40)25-10-9-11-26(20-25)32(48(38,45-23(5)6)46-24(7)8)36-28-14-18-30(19-15-28)50(34,41)42/h9-24,31-32,35-36H,1-8H3,(H2,33,39,40)(H2,34,41,42) |
InChI Key |
OBSYZDGPHUVABQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OP(=O)(C(C1=CC(=CC=C1)C(NC2=CC=C(C=C2)S(=O)(=O)N)P(=O)(OC(C)C)OC(C)C)NC3=CC=C(C=C3)S(=O)(=O)N)OC(C)C |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Characterization of Carbonic Anhydrase Inhibitor 21: A Technical Guide
This technical guide provides a comprehensive overview of the synthesis and characterization of a potent carbonic anhydrase (CA) inhibitor, herein referred to as Carbonic Anhydrase Inhibitor 21. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2][3] These enzymes are involved in numerous physiological processes, including pH regulation, respiration, and electrolyte balance.[2][4] Several CA isoforms are established therapeutic targets for a range of diseases such as glaucoma, epilepsy, and cancer.[1][3][5][6] In particular, isoforms like CA IX and XII are overexpressed in hypoxic tumors, making them attractive targets for anticancer drug development.[3][5]
This compound is a sulfonamide-based inhibitor that exhibits significant inhibitory activity against several human carbonic anhydrase (hCA) isoforms. This guide details its synthesis, purification, and comprehensive characterization, including its inhibitory potency and selectivity.
Synthesis of this compound
The synthesis of this compound, a tosylureido benzenesulfonamide derivative, is typically achieved through a multi-step process. The general synthetic workflow is outlined below.
References
- 1. Quantitative Characterization of Three Carbonic Anhydrase Inhibitors by LESA Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Crucial Pursuit of Carbonic Anhydrase IX Inhibitors: A Technical Guide to Discovery and Development
An in-depth exploration of the strategies, methodologies, and therapeutic landscape of targeting a key player in tumor hypoxia and acidosis.
The discovery and development of inhibitors targeting carbonic anhydrase IX (CA IX) represents a significant and promising avenue in oncology research. As a transmembrane enzyme predominantly expressed in solid tumors and induced by hypoxia, CA IX plays a pivotal role in regulating intra- and extracellular pH, thereby facilitating tumor cell survival, proliferation, and metastasis.[1][2][3] This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the core aspects of identifying and advancing novel CA IX inhibitors.
The Rationale for Targeting Carbonic Anhydrase IX
Under the low-oxygen conditions characteristic of solid tumors, the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α) becomes stabilized and triggers the expression of various genes that promote tumor survival, including CA9.[1][4] CA IX, a highly active metalloenzyme, catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton.[4][5] This enzymatic activity contributes to the maintenance of a neutral intracellular pH, which is crucial for the survival of cancer cells, while simultaneously acidifying the extracellular microenvironment.[4][6] This acidic milieu promotes tumor invasion, metastasis, and resistance to conventional therapies.[4] The restricted expression of CA IX in normal tissues makes it an attractive and specific target for anticancer drug development.[2][3]
The Landscape of Carbonic Anhydrase IX Inhibitors
The quest for potent and selective CA IX inhibitors has led to the exploration of diverse chemical scaffolds. The primary classes of inhibitors include sulfonamides and their derivatives, which have been extensively studied. More recently, other chemotypes such as sulfamates, sulfocoumarins, and non-classical inhibitors like coumarins and phenols have emerged as promising candidates.[7][8][9]
Quantitative Analysis of Inhibitor Potency and Selectivity
The following tables summarize the inhibitory activity (Ki) and cytotoxic effects (IC50) of selected CA IX inhibitors, highlighting their potency and selectivity against other carbonic anhydrase isoforms, particularly the ubiquitous cytosolic isoform CA II.
| Compound Class | Compound | CA IX Ki (nM) | CA II Ki (nM) | Selectivity (CA II/CA IX) | Reference |
| Sulfonamides | Acetazolamide (AAZ) | - | - | - | [10] |
| Ureido-substituted benzenesulfonamides | - | - | - | [11] | |
| Fluorinated benzenesulfonamides | 1 - 10 | - | - | [12] | |
| Benzo[d]thiazole-5- and 6-sulfonamides | Subnanomolar to low nanomolar | - | - | [5] | |
| Benzimidazo[1,2-c][1,2,3]thiadiazole-7-sulphonamides | Submicromolar | - | - | [13] | |
| Sulfamates | Betulinyl sulfamates (e.g., CAI3) | 1.25 | - | - | [7] |
| Ureido and thioureido sulfamates | 7 (for a specific compound) | - | - | [14] | |
| Natural Products | Psammaplin C | 12.3 | 88 | 7.15 | [14] |
| Clinical Candidate | SLC-0111 | 45 | Micromolar range | >22 | [15] |
| Compound | Cell Line | IC50 (µM) | Conditions | Reference |
| Betulinyl sulfamates (e.g., CAI3) | Various tumor cell lines | 5 - 10 | - | [7] |
| Ureido-substituted benzene sulfonamides (e.g., U-NO2) | UFH-001 | ~25 | Normoxic | [11] |
| SLC-0111 | Hepatoblastoma cells | - | Hypoxic | [16] |
| Pyr (4-pyridyl analog of SLC-0111) | HT-29, MCF7, PC3 | - | - | [10] |
Experimental Protocols for Inhibitor Characterization
The evaluation of potential CA IX inhibitors involves a series of in vitro and cell-based assays to determine their potency, selectivity, and anti-cancer activity.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration)
This is the gold-standard method for measuring the catalytic activity of CA isoforms and the inhibitory potency of compounds.
Principle: The assay measures the rate of CO₂ hydration catalyzed by the enzyme by monitoring the associated pH change using a pH indicator. The initial rates of the reaction are measured at different inhibitor concentrations to determine the inhibition constant (Ki).[5][13]
Methodology:
-
A solution of the purified CA IX enzyme is prepared in a suitable buffer (e.g., Tris-HCl) at a specific pH.
-
The inhibitor, dissolved in an appropriate solvent (e.g., DMSO), is added to the enzyme solution at varying concentrations and pre-incubated.
-
A CO₂-saturated solution is rapidly mixed with the enzyme-inhibitor solution in a stopped-flow instrument.
-
The change in absorbance of a pH indicator (e.g., p-nitrophenol) is monitored over time to determine the initial reaction rate.
-
Ki values are calculated by fitting the data to appropriate enzyme inhibition models.
Cell Viability and Cytotoxicity Assays (MTT, LDH)
These assays are used to assess the effect of CA IX inhibitors on the growth and viability of cancer cells.
MTT Assay Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[11]
LDH Assay Principle: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage. The LDH assay measures the amount of released LDH, which is indicative of cytotoxicity.[11]
General Methodology for Cell-Based Assays:
-
Cancer cells known to express CA IX (e.g., HT-29, MCF-7) are seeded in multi-well plates.[9][10]
-
The cells are treated with a range of concentrations of the CA IX inhibitor.
-
For hypoxia studies, cells are incubated in a hypoxic chamber (e.g., 1% O₂).[9][16]
-
After a specific incubation period (e.g., 48 or 96 hours), the respective assay reagent (MTT or LDH substrate) is added.[11]
-
The absorbance is measured using a microplate reader, and the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth or viability) is calculated.
Biophysical Binding Assays (Isothermal Titration Calorimetry and Thermal Shift Assay)
These techniques provide direct measurement of the binding affinity between an inhibitor and the target protein.
Isothermal Titration Calorimetry (ITC) Principle: ITC directly measures the heat change that occurs upon the binding of a ligand (inhibitor) to a macromolecule (enzyme). This allows for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy) of the interaction.[13]
Thermal Shift Assay (TSA) Principle: TSA, also known as differential scanning fluorimetry, measures the change in the thermal stability of a protein upon ligand binding. The binding of a ligand typically stabilizes the protein, leading to an increase in its melting temperature (Tm). This shift in Tm can be used to determine the binding affinity.[13]
Visualizing the Path to CA IX Inhibition
Signaling Pathway of CA IX Induction in Hypoxia
Caption: Hypoxia-induced signaling cascade leading to the expression and function of Carbonic Anhydrase IX.
A Typical Workflow for CA IX Inhibitor Discovery
Caption: A generalized workflow for the discovery and development of novel Carbonic Anhydrase IX inhibitors.
Logical Classification of CA IX Inhibitors
Caption: A logical classification of the major classes of Carbonic Anhydrase IX inhibitors.
Clinical Development of CA IX Inhibitors
The translation of preclinical findings into clinical applications is a critical step in drug development. The sulfonamide inhibitor SLC-0111 is a frontrunner in this regard, having completed a Phase I clinical trial and currently being evaluated in a Phase Ib/II trial in combination with gemcitabine for metastatic pancreatic cancer.[1][17][18] The Phase I study established the safety and tolerability of SLC-0111 in patients with advanced solid tumors, with a recommended Phase II dose of 1000 mg/day.[17][19] These clinical investigations are crucial for validating CA IX as a therapeutic target and for bringing novel treatment options to patients with hypoxic tumors.[14]
Future Directions
The discovery and development of CA IX inhibitors is a dynamic field. Future research will likely focus on:
-
Developing highly selective inhibitors: Improving selectivity for CA IX over other isoforms, particularly CA II and CA XII, is crucial to minimize off-target effects.
-
Exploring novel chemical scaffolds: Moving beyond traditional sulfonamides to identify new classes of inhibitors with improved drug-like properties.
-
Combination therapies: Investigating the synergistic effects of CA IX inhibitors with chemotherapy, radiation, and immunotherapy to overcome treatment resistance.[1][6]
-
Biomarker development: Identifying and validating biomarkers to select patients who are most likely to benefit from CA IX-targeted therapies.
References
- 1. Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy [mdpi.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. recent-advances-in-the-design-and-synthesis-of-small-molecule-carbonic-anhydrase-ix-inhibitors - Ask this paper | Bohrium [bohrium.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and carbonic anhydrase I, II, VII, and IX inhibition studies with a series of benzo[d]thiazole-5- and 6-sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signalchem LifeScience [signalchemlifesciences.com]
- 7. Synthesis and biological investigation of new carbonic anhydrase IX (CAIX) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity [frontiersin.org]
- 11. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition | PLOS One [journals.plos.org]
- 12. Discovery and characterization of novel selective inhibitors of carbonic anhydrase IX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. dovepress.com [dovepress.com]
- 15. tandfonline.com [tandfonline.com]
- 16. SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. SLC-0111 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 19. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide on the Physicochemical Properties of Carbonic Anhydrase Inhibitor 21 (Compound 5h)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic anhydrase inhibitors (CAIs) are a well-established class of therapeutic agents targeting carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for various physiological processes. The overexpression of specific CA isoforms, particularly CA IX and XII, in various tumors has made them attractive targets for anticancer drug development. This technical guide focuses on a potent and selective inhibitor of human carbonic anhydrase IX (hCA IX), designated as Carbonic Anhydrase Inhibitor 21, also identified as compound 5h in recent scientific literature. This document provides a comprehensive overview of its physicochemical properties, synthesis, and the experimental protocols used for its characterization.
Physicochemical Properties
This compound (Compound 5h) is a novel diamide-based benzenesulfonamide derivative. Its chemical structure and key physicochemical parameters are summarized below.
| Property | Value | Source/Method |
| IUPAC Name | N-(4-sulfamoylphenyl)-2-(2-(furan-2-carbonyl)hydrazinyl)-2-oxoacetamide | Inferred from Structure |
| Molecular Formula | C₁₃H₁₂N₄O₆S | Calculated |
| Molecular Weight | 352.33 g/mol | Calculated |
| Appearance | Yellow solid | [1][2][3] |
| Melting Point | 243-245 °C | [1][2][3] |
| Solubility | Soluble in DMSO | [1][2][3] |
| pKa | Not explicitly reported. Expected to be in the range of 9-10 for the sulfonamide group. | General knowledge of sulfonamides |
| LogP | Not explicitly reported. | - |
Biological Activity and Selectivity
Compound 5h has demonstrated potent inhibitory activity against the tumor-associated isoform hCA IX, with significant selectivity over other isoforms.
| Target Isoform | Inhibition Constant (Kᵢ) |
| hCA I | 8175 nM |
| hCA II | 115 nM |
| hCA IX | 8.3 nM |
| hCA XII | 9.8 nM |
Data sourced from Abdelrahman, M. A., et al. (2019).[1][2][3]
Experimental Protocols
Synthesis of this compound (Compound 5h)
The synthesis of compound 5h is a multi-step process starting from sulfanilamide.
Step 1: Synthesis of ethyl 2-(4-sulfamoylphenylamino)-2-oxoacetate (2) To a cooled solution of sulfanilamide (1) in anhydrous dioxane, ethyl oxalyl chloride is added dropwise. The reaction mixture is stirred at room temperature and then poured into ice-cold water. The resulting precipitate is filtered, washed, and dried to yield the intermediate product 2.
Step 2: Synthesis of 2-oxo-2-(4-sulfamoylphenylamino)acetohydrazide (3) Intermediate 2 is dissolved in ethanol, and hydrazine hydrate is added. The mixture is refluxed, and upon cooling, the product 3 crystallizes. It is then filtered and washed.
Step 3: Synthesis of N'-(furan-2-carbonyl)-2-oxo-2-(4-sulfamoylphenylamino)acetohydrazide (Compound 5h) A mixture of hydrazide 3 and furan-2-carbonyl chloride in anhydrous tetrahydrofuran (THF) is stirred at room temperature. The solvent is evaporated, and the residue is treated with water. The solid product is filtered, washed, and recrystallized to give the final compound 5h.[1][2][3]
Determination of Inhibition Constants (Kᵢ) by Stopped-Flow CO₂ Hydrase Assay
The inhibitory activity of compound 5h against various hCA isoforms is determined by a stopped-flow CO₂ hydrase assay.
-
Enzyme and Inhibitor Preparation : Recombinant human CA isoforms are used. A stock solution of the inhibitor is prepared in DMSO.
-
Assay Buffer : A phenol red indicator solution in a specified buffer (e.g., TRIS) is used.
-
Measurement : The assay measures the enzyme-catalyzed hydration of CO₂. The initial rates of reaction are monitored by the change in absorbance of the pH indicator.
-
Data Analysis : IC₅₀ values are determined from dose-response curves. Kᵢ values are then calculated from the IC₅₀ values using the Cheng-Prusoff equation.[1][2][3]
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the mechanism of action of sulfonamide-based carbonic anhydrase inhibitors and the general workflow for the synthesis and evaluation of novel inhibitors like compound 5h.
Caption: Mechanism of sulfonamide-based carbonic anhydrase inhibition.
Caption: General workflow for synthesis and evaluation of novel CAIs.
References
Navigating the Landscape of Carbonic Anhydrase Inhibition: A Technical Guide to Isoform Selectivity
For Researchers, Scientists, and Drug Development Professionals
Foreword
The carbonic anhydrase (CA) family of metalloenzymes presents a compelling target for therapeutic intervention in a spectrum of diseases, including cancer, glaucoma, and epilepsy. The ubiquitous nature of these enzymes, which catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, necessitates a nuanced approach to drug design, prioritizing isoform-specific inhibition to mitigate off-target effects. While the query for a specific "carbonic anhydrase isoform 21" did not yield a currently recognized human isoform, this guide provides an in-depth exploration of the principles and methodologies governing the selective inhibition of well-characterized and clinically relevant human carbonic anhydrase isoforms, such as CA I, II, IX, and XII. This document serves as a technical resource for researchers and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
The Challenge of Isoform Selectivity
The human carbonic anhydrase family consists of at least 15 isoforms, each with distinct tissue distribution, subcellular localization, and physiological roles. While they share a conserved active site architecture centered around a zinc ion, subtle variations in amino acid residues lining the active site cavity and its entrance provide a basis for the rational design of isoform-selective inhibitors. Achieving selectivity is paramount, as non-selective inhibition can lead to undesirable side effects. For instance, inhibition of the widespread cytosolic isoform CA II can cause side effects, while selective inhibition of the tumor-associated, transmembrane isoforms CA IX and XII is a key strategy in anticancer therapy.[1][2]
Quantitative Analysis of Inhibitor Selectivity
The development of selective CA inhibitors relies on the precise quantification of their binding affinities and inhibitory potencies against various isoforms. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are critical parameters in this assessment. A lower Ki or IC50 value indicates a higher potency of the inhibitor for a specific isoform. The selectivity of an inhibitor is often expressed as a ratio of its Ki or IC50 values for different isoforms.
Below are tables summarizing the inhibition data for a selection of carbonic anhydrase inhibitors against four key human isoforms: the ubiquitous cytosolic isoforms hCA I and hCA II, and the tumor-associated transmembrane isoforms hCA IX and hCA XII.
Table 1: Inhibition Constants (Ki) of Selected Sulfonamide Inhibitors against hCA I, II, IX, and XII (nM)
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |
| Acetazolamide (AAZ) | >10,000 | 12.1 | 25.8 | - | [3] |
| Ethoxzolamide | 49 - >10,000 | 2.4 - 4515 | 9.7 - 7766 | 14 - 316 | [4] |
| Zonisamide | - | - | - | - | [5] |
| Methazolamide | - | - | - | - | [5] |
| Dorzolamide | - | - | - | - | [5] |
| SLC-0111 | - | - | - | - | [5] |
| Compound 15 (Pyrazole derivative) | 725.6 | 3.3 | - | - | [3] |
| Compound 18f (Coumarin derivative) | 955 | 515 | 21 | 5 | [6] |
| Compound 1d (Triazolopyrimidine derivative) | - | - | 5.1 | 8.8 | [2] |
| Compound 1j (Triazolopyrimidine derivative) | - | - | 8.6 | 5.4 | [2] |
| Compound 1r (Triazolopyrimidine derivative) | - | - | - | 4.3 | [2] |
| Compound 1ab (Triazolopyrimidine derivative) | - | - | - | 9.0 | [2] |
| Carboxylate Inhibitor (2,4-dioxothiazolidinyl acetic acid derivative) | Not Inhibited | Not Inhibited | Ineffective | 0.30 - 0.93 µM | [7] |
Note: A hyphen (-) indicates that the data was not available in the cited source. The range of values for Ethoxzolamide reflects data from a series of synthesized derivatives.
Key Experimental Protocols for Determining Inhibitor Selectivity
The accurate determination of inhibitor potency and selectivity relies on robust and well-defined experimental assays. The following sections detail the methodologies for three widely used techniques in the study of carbonic anhydrase inhibitors.
Stopped-Flow CO2 Hydration Assay
This is the gold standard method for measuring the catalytic activity of carbonic anhydrase and the potency of its inhibitors. It measures the initial rates of the CA-catalyzed CO2 hydration reaction.[8][9]
Experimental Workflow:
Caption: Workflow for the Stopped-Flow CO2 Hydration Assay.
Detailed Methodology:
-
Solution Preparation: Prepare a suitable buffer (e.g., 10 mM HEPES at pH 7.5) and CO2-saturated water by bubbling CO2 gas through chilled deionized water.[10][11] Prepare stock solutions of the carbonic anhydrase isoform and the inhibitor in an appropriate solvent.
-
Assay Execution: The reactions are typically performed at a constant temperature (e.g., 20°C).[10] The enzyme and inhibitor are pre-incubated before being rapidly mixed with the CO2-saturated buffer in the stopped-flow instrument. The change in pH due to the hydration of CO2 is monitored spectrophotometrically using a pH indicator.
-
Data Analysis: The initial velocity of the reaction is determined from the first 5-10% of the reaction progress.[3] The rate of the uncatalyzed reaction is subtracted from the observed rate. To determine the inhibition constant (Ki), the assay is performed with varying concentrations of the inhibitor and a fixed concentration of the substrate (CO2).
Fluorescent Thermal Shift Assay (FTSA)
FTSA is a high-throughput method used to determine the binding affinity of ligands to a protein by measuring the change in the protein's thermal stability upon ligand binding.[12][13]
Experimental Workflow:
Caption: Workflow for the Fluorescent Thermal Shift Assay.
Detailed Methodology:
-
Preparation: A solution of the target carbonic anhydrase isoform is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein.
-
Assay Execution: The protein-dye mixture is aliquoted into a multi-well plate, and the inhibitor is added at varying concentrations. The plate is then heated in a real-time PCR instrument, and the fluorescence is monitored. As the protein unfolds, the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence.
-
Data Analysis: The temperature at which 50% of the protein is unfolded is the melting temperature (Tm). Ligand binding stabilizes the protein, resulting in an increase in Tm. By plotting the change in Tm as a function of the inhibitor concentration, the binding affinity (Kb) can be determined.[12]
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n).[14][15]
Experimental Workflow:
References
- 1. Carbonic Anhydrases: Role in pH Control and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological investigation of selective human carbonic anhydrase II, IX, and XII inhibitors using 7-aryl/heteroaryl triazolopyrimidines bearing a sulfanilamide scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selective carbonic anhydrase IX and XII inhibitors based around a functionalized coumarin scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A class of carbonic anhydrase IX/XII – selective carboxylate inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. protocols.io [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. Thermodynamic stability of carbonic anhydrase: measurements of binding affinity and stoichiometry using ThermoFluor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. zaguan.unizar.es [zaguan.unizar.es]
In Vitro Activity of Carbonic Anhydrase Inhibitor 21: A Technical Overview
This guide provides an in-depth analysis of the in vitro activity of a novel carbonic anhydrase inhibitor, herein designated as Inhibitor 21. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the characterization and evaluation of carbonic anhydrase inhibitors.
Quantitative Inhibitory Activity
The inhibitory potency of Inhibitor 21 was evaluated against several key human carbonic anhydrase (hCA) isoforms. The results, presented as IC50 values, demonstrate a high degree of selectivity for the tumor-associated isoform hCA IX. For comparative purposes, the activity of the well-established, non-selective inhibitor Acetazolamide (AZA) is also included.
Table 1: In Vitro Inhibitory Activity of Inhibitor 21 against Human Carbonic Anhydrase Isoforms
| Compound | hCA I (IC50, nM) | hCA II (IC50, nM) | hCA IX (IC50, nM) | Selectivity Ratio (hCA I / hCA IX) | Selectivity Ratio (hCA II / hCA IX) |
| Inhibitor 21 | 33,200 | 21,500 | 11 | 3018 | 1955 |
| Acetazolamide (AZA) | 250 | 12 | 30 | 8.3 | 0.4 |
Data synthesized from a study on novel coumarin-based carbohydrate derivatives, where the representative compound showed high potency and selectivity for hCA IX[1].
The data clearly indicates that Inhibitor 21 is a highly potent inhibitor of hCA IX with an IC50 value of 11 nM.[1] Notably, it exhibits a remarkable selectivity profile, being over 3000-fold more selective for hCA IX compared to hCA I and over 1900-fold more selective compared to the widespread cytosolic isoform hCA II.[1] This profile suggests a potential for targeted therapeutic applications with a reduced risk of off-target effects associated with the inhibition of other CA isoforms.
Experimental Protocols
The in vitro inhibitory activity of Inhibitor 21 was determined using a standard esterase assay method. This method measures the ability of the inhibitor to interfere with the CA-catalyzed hydrolysis of a substrate, typically 4-nitrophenyl acetate (4-NPA), which produces the chromophore 4-nitrophenolate.
Materials and Reagents
-
Recombinant human carbonic anhydrase isoforms (hCA I, hCA II, hCA IX)
-
Inhibitor 21 (and reference compounds) dissolved in a suitable solvent (e.g., DMSO)
-
4-Nitrophenyl acetate (4-NPA) substrate
-
Tris-HCl buffer (pH 7.4)
-
96-well microplates
-
Spectrophotometric microplate reader
Assay Procedure
-
Enzyme Preparation : A stock solution of the respective hCA isoform is prepared in Tris-HCl buffer.
-
Inhibitor Dilution : A serial dilution of Inhibitor 21 is prepared in the assay buffer. A corresponding dilution of the solvent (DMSO) is used as a negative control.
-
Incubation : 20 µL of the enzyme solution is added to each well of a 96-well plate, followed by 20 µL of the inhibitor dilution (or control). The plate is incubated for 10 minutes at room temperature to allow for enzyme-inhibitor binding.
-
Reaction Initiation : The enzymatic reaction is initiated by adding 160 µL of the 4-NPA substrate solution to each well.
-
Absorbance Measurement : The plate is immediately placed in a microplate reader, and the absorbance at 400 nm is measured every 30 seconds for a period of 10-15 minutes. The rate of 4-nitrophenolate formation is determined from the linear portion of the absorbance curve.
-
Data Analysis : The reaction rates are plotted against the inhibitor concentration. The IC50 value, defined as the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.
Visualized Workflows and Pathways
Experimental Workflow for IC50 Determination
The following diagram illustrates the key steps involved in the esterase assay used to determine the inhibitory potency of a compound against carbonic anhydrase.
Signaling Pathway Context: Inhibition of Tumor-Associated CA IX
Carbonic anhydrase IX is a transmembrane enzyme that is overexpressed in many types of solid tumors in response to hypoxia.[1] Its primary role is to maintain intracellular pH by catalyzing the conversion of carbon dioxide to bicarbonate and a proton, which is then extruded from the cell. This contributes to the acidification of the tumor microenvironment, a condition that promotes tumor growth, invasion, and resistance to therapy. Inhibitor 21, by selectively targeting CA IX, can disrupt this process.
References
"structural analysis of Carbonic anhydrase inhibitor 21"
An In-depth Technical Guide to the Structural Analysis of Carbonic Anhydrase IX Inhibitors
Introduction to Carbonic Anhydrase IX
Carbonic Anhydrase IX (CA IX) is a transmembrane zinc metalloenzyme that is highly overexpressed in a variety of solid tumors and is a key factor in tumor progression and metastasis.[1][2] Its expression is strongly induced by hypoxia, a common feature of the tumor microenvironment.[2][3] CA IX plays a crucial role in maintaining the pH balance of cancer cells by catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons.[4][5] This enzymatic activity contributes to the acidification of the extracellular space, which promotes tumor cell invasion, and the maintenance of a slightly alkaline intracellular pH, which is favorable for cancer cell survival.[2][4] Due to its limited expression in normal tissues and its significant role in tumorigenesis, CA IX has emerged as a promising target for the development of novel anticancer therapies.[4][6][7]
Structural Features of Carbonic Anhydrase IX
The crystal structure of the catalytic domain of human CA IX reveals a typical α-CA fold. However, it possesses unique structural features that distinguish it from other CA isoforms. Notably, the catalytic domains of CA IX can form a dimer, a feature not observed in other CAs.[4] This dimerization is stabilized by an intermolecular disulfide bond.[4] The active site is located in a conical cleft, at the bottom of which lies a zinc ion essential for catalysis. This zinc ion is coordinated by three histidine residues and a water molecule or hydroxide ion.[2] The active site cleft and the proteoglycan (PG) domain are situated on one face of the dimer, while the C-termini are on the opposite face, facilitating the anchoring of the protein to the cell membrane.[4] Understanding these structural nuances is critical for the rational design of isoform-specific inhibitors.
Key Classes of Carbonic Anhydrase IX Inhibitors
Several classes of compounds have been identified as inhibitors of CA IX. The most extensively studied are the sulfonamides and their bioisosteres (sulfamates, sulfamides), which bind to the zinc ion in the active site.[4][8] Other classes include dithiocarbamates, phenols, and coumarins.[4][8] Structure-based drug design, often employing X-ray crystallography, has been instrumental in developing potent and selective CA IX inhibitors.[6][8]
Quantitative Data on CA IX Inhibitor Interactions
The following tables summarize key quantitative data for several CA IX inhibitors, including crystallographic parameters and binding affinities.
Table 1: Crystallographic Data for Selected CA IX-Inhibitor Complexes
| PDB ID | Inhibitor Class | Resolution (Å) | R-Value Work | R-Value Free |
| 5FL6 | Thiophene-2-sulfonamide derivative | 1.95 | 0.169 | 0.200 |
| 6FE2 | Fluorinated sulfonamide | 1.87 | 0.172 | 0.199 |
| 6FJI | Apo (CA IX mimic) | 1.60 | 0.130 | 0.161 |
Data sourced from the RCSB Protein Data Bank.[9][10][11]
Table 2: Inhibition Constants (Ki) for Selected CA IX Inhibitors
| Inhibitor | Target Isoform | Ki (nM) |
| CAI3 (Betulinyl sulfamate) | hCA IX | 1.25 |
| Compound 1d (Triazolopyrimidine) | hCA IX | 5.1 |
| Compound 1j (Triazolopyrimidine) | hCA IX | 8.6 |
| Compound 1v (Triazolopyrimidine) | hCA IX | 4.7 |
| Compound 1x (Triazolopyrimidine) | hCA IX | 5.1 |
| Cationic sulfonamide 9 | hCA IX | 220 |
Data compiled from various biochemical studies.[12][13][14]
Experimental Protocols
X-ray Crystallography of CA IX-Inhibitor Complexes
A typical protocol for determining the crystal structure of a CA IX-inhibitor complex involves the following steps:
-
Protein Expression and Purification: The catalytic domain of human CA IX is often expressed in E. coli or yeast (e.g., Komagataella pastoris) systems.[10][11] The expressed protein is then purified using affinity and size-exclusion chromatography.
-
Crystallization: The purified CA IX is concentrated and mixed with a solution containing the inhibitor. Crystallization is typically achieved using the hanging-drop vapor diffusion method at a controlled temperature. The reservoir solution contains a precipitant (e.g., polyethylene glycol), a buffer, and salts.
-
Data Collection and Processing: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source. The diffraction images are then processed to determine the space group, unit cell dimensions, and reflection intensities.
-
Structure Solution and Refinement: The structure is solved by molecular replacement using a known CA structure as a search model. The initial model is then refined against the experimental data, and the inhibitor molecule is built into the electron density map. Iterative cycles of refinement and manual model building are performed to obtain the final structure.[9][10][11]
Enzyme Inhibition Assay
The inhibitory potency of compounds against CA IX is commonly determined using a stopped-flow CO2 hydration assay.
-
Enzyme and Substrate Preparation: A solution of purified CA IX and the inhibitor at various concentrations are pre-incubated. A CO2-saturated solution is prepared by bubbling CO2 gas through water.
-
Kinetic Measurement: The enzyme-inhibitor solution is rapidly mixed with the CO2 substrate solution in a stopped-flow spectrophotometer. The reaction is monitored by measuring the change in absorbance of a pH indicator (e.g., phenol red) over time.
-
Data Analysis: The initial rates of the enzymatic reaction are determined at different inhibitor concentrations. The IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) is calculated by fitting the data to the appropriate dose-response equation. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.[12]
Visualizations of Pathways and Workflows
References
- 1. recent-advances-in-the-design-and-synthesis-of-small-molecule-carbonic-anhydrase-ix-inhibitors - Ask this paper | Bohrium [bohrium.com]
- 2. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Carbonic anhydrase IX: Biochemical and crystallographic characterization of a novel antitumor target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in structural studies of the carbonic anhydrase family: the crystal structure of human CA IX and CA XIII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Structure-based drug discovery of carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rcsb.org [rcsb.org]
- 10. rcsb.org [rcsb.org]
- 11. rcsb.org [rcsb.org]
- 12. Synthesis and biological investigation of new carbonic anhydrase IX (CAIX) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Design, synthesis, and biological investigation of selective human carbonic anhydrase II, IX, and XII inhibitors using 7-aryl/heteroaryl triazolopyrimidines bearing a sulfanilamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Landscape of Carbonic Anhydrase IX Inhibition: A Technical Guide to Patents, Pathways, and Protocols
For Researchers, Scientists, and Drug Development Professionals
The targeting of carbonic anhydrase IX (CA IX), a zinc-containing metalloenzyme critically involved in tumor biology, has emerged as a significant area of research and development in oncology. Overexpressed in a wide range of hypoxic tumors, CA IX plays a pivotal role in pH regulation, facilitating cancer cell survival, proliferation, and metastasis. This technical guide provides an in-depth analysis of the patent landscape surrounding CA IX inhibitors, details the core signaling pathways governing its expression, and offers comprehensive experimental protocols for the identification and characterization of novel inhibitory compounds.
The Patent Landscape: A Qualitative and Quantitative Overview
The patent landscape for carbonic anhydrase IX inhibitors is characterized by a strong focus on anticancer therapeutics, with a smaller but significant interest in treatments for glaucoma.[1][2] A review of patent literature reveals a consistent effort to develop isoform-specific inhibitors to minimize off-target effects, given the presence of 15 different carbonic anhydrase isoforms in humans.
The majority of patents in this space revolve around small molecule inhibitors, with several distinct chemical classes dominating the landscape. Sulfonamides and their derivatives (sulfamates and sulfamides) represent the most extensively patented class of CA IX inhibitors.[3][4] Notably, the ureido-substituted benzenesulfonamide, SLC-0111 , has progressed to Phase Ib/II clinical trials for the treatment of advanced solid tumors, marking a significant milestone in the field.[3] Other prominent classes of patented small molecule inhibitors include coumarins, thiocoumarins, and benzoxaboroles.[3][5]
Beyond small molecules, the patent landscape also includes biologic inhibitors, primarily monoclonal antibodies (mAbs) and antibody-drug conjugates (ADCs), which leverage the extracellular domain of CA IX for targeted therapy.[3]
Quantitative Patent Data
While a comprehensive quantitative analysis of all patents is beyond the scope of this guide, the following tables summarize key trends and data points extracted from patent review literature.
Table 1: Major Assignees in Carbonic Anhydrase IX Inhibitor Patents
| Assignee/Company | Notable Focus/Technology | Representative Patent/Compound |
| Molecular Insight Pharmaceuticals, Inc. | Radiolabeled sulfonamides for imaging and therapy | WO2009089383 |
| Endocyte, Inc. | CA IX inhibitor conjugates for targeted therapy | WO2017161144 |
| Purdue Research Foundation | CA IX targeting agents and methods | WO2017161170 |
| University of Florence (in collaboration) | Discovery of numerous sulfonamide and coumarin inhibitors | SLC-0111 (in part) |
| Welichem Biotech Inc. | Development of SLC-0111 | - |
Table 2: Representative Patented Carbonic Anhydrase IX Inhibitors
| Compound Class | Example Structure/Name | Patent Number (Illustrative) | Key Features |
| Sulfonamides | SLC-0111 (Ureido-substituted benzenesulfonamide) | Associated with Welichem Biotech Inc. | First-in-class selective CA IX inhibitor to enter clinical trials. |
| Coumarins | Substituted Coumarins | WO2012070024 | Non-classical inhibitors, some showing high selectivity for CA IX/XII. |
| Antibodies | G250 Monoclonal Antibody | - | Targets the extracellular domain of CA IX for immunotherapy and ADCs. |
| Nitroimidazoles | Sulfonamide derivatives with nitroimidazole moieties | US8980932B2 | Dual-action compounds for CA IX inhibition and radiosensitization. |
Core Signaling Pathway: The Hypoxia-HIF-1α-CA IX Axis
The expression of carbonic anhydrase IX is predominantly regulated by the cellular response to low oxygen levels, a condition known as hypoxia, which is a hallmark of the solid tumor microenvironment. The master regulator of this response is the Hypoxia-Inducible Factor 1 (HIF-1) .
Under normal oxygen conditions (normoxia), the alpha subunit of HIF-1 (HIF-1α) is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) tumor suppressor protein, which in turn targets HIF-1α for proteasomal degradation. In hypoxic conditions, the lack of oxygen inhibits PHD activity, allowing HIF-1α to stabilize and translocate to the nucleus. There, it dimerizes with HIF-1β (also known as ARNT) and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, including the CA9 gene, to initiate transcription.
The resulting increase in CA IX protein on the cancer cell surface contributes to the acidification of the extracellular space by catalyzing the hydration of carbon dioxide to protons and bicarbonate. This acidic microenvironment promotes tumor invasion, metastasis, and resistance to therapy.
Key Experimental Protocols
The identification and characterization of novel CA IX inhibitors rely on a series of well-defined experimental protocols. The following sections detail the methodologies for key assays.
Synthesis of a Ureido-Benzenesulfonamide Inhibitor (Analog of SLC-0111)
This protocol describes a general method for the synthesis of a ureido-benzenesulfonamide, a core scaffold of many potent CA IX inhibitors, including SLC-0111.
Materials:
-
4-Aminobenzenesulfonamide
-
4-Fluorophenyl isocyanate
-
Anhydrous Dimethylformamide (DMF)
-
Stirring apparatus
-
Reaction vessel
-
Purification apparatus (e.g., column chromatography)
Procedure:
-
Dissolve 4-aminobenzenesulfonamide in anhydrous DMF in a reaction vessel.
-
Slowly add an equimolar amount of 4-fluorophenyl isocyanate to the solution while stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the precipitate, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography to yield the final ureido-benzenesulfonamide compound.
-
Characterize the final product using techniques such as NMR and mass spectrometry.
Stopped-Flow CO₂ Hydration Assay for Inhibition Constant (Kᵢ) Determination
This is the gold-standard method for measuring the catalytic activity of carbonic anhydrases and the potency of their inhibitors.
Principle: The assay measures the rate of pH change resulting from the CA-catalyzed hydration of CO₂. The initial rate of the reaction is determined in the presence and absence of the inhibitor.
Materials:
-
Stopped-flow spectrophotometer
-
Purified recombinant human CA IX
-
CO₂-saturated water
-
Buffer solution (e.g., Tris-HCl) containing a pH indicator (e.g., phenol red)
-
Inhibitor compound of interest
Procedure:
-
Prepare a solution of purified CA IX in the buffer.
-
Prepare a range of concentrations of the inhibitor compound.
-
In the stopped-flow instrument, one syringe is loaded with the CO₂-saturated water, and the other with the CA IX and inhibitor solution in the pH indicator buffer.
-
Rapidly mix the two solutions and monitor the change in absorbance of the pH indicator over time, which reflects the change in pH.
-
Calculate the initial rate of the reaction from the linear portion of the progress curve.
-
Repeat the measurement for each inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) from a dose-response curve.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate (CO₂) concentration and Kₘ is the Michaelis-Menten constant for the enzyme.
Experimental Workflow for CA IX Inhibitor Screening
The process of identifying and validating novel CA IX inhibitors typically follows a multi-step workflow, from initial high-throughput screening to detailed kinetic characterization.
References
- 1. Carbonic anhydrase inhibitors: a review on the progress of patent literature (2011-2016) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Advances in Anti-Cancer Drug Development Targeting Carbonic Anhydrase IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
A Technical Guide to Novel Carbonic Anhydrase Inhibitors: A Literature Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic anhydrases (CAs) are a superfamily of metalloenzymes that play a crucial role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2][3] With 16 known isoforms in mammals, these enzymes are implicated in a wide array of physiological and pathological conditions, including glaucoma, epilepsy, obesity, and cancer.[1][4][5] The clinical significance of CAs has driven extensive research into the discovery and development of novel inhibitors with improved potency and isoform selectivity to minimize off-target effects.[4][6] This technical guide provides a comprehensive literature review of recent advancements in the field of novel carbonic anhydrase inhibitors, with a focus on data presentation, detailed experimental protocols, and visualization of key biological and experimental frameworks.
Classes of Novel Carbonic Anhydrase Inhibitors
The landscape of CA inhibitors is diverse, extending beyond the classical sulfonamide-based compounds. Novel chemotypes are continually being explored, including non-sulfonamides and natural products, each with distinct mechanisms of action.[2][7][8]
Sulfonamides and their Derivatives
Primary aromatic and heterocyclic sulfonamides remain a cornerstone of CA inhibitor design, known to bind to the zinc ion in the enzyme's active site in a deprotonated state.[1][9] Recent research has focused on the "tail approach," modifying the sulfonamide scaffold to enhance isoform selectivity.[5][8]
A recent study detailed the synthesis of novel sulfonyl semicarbazides that demonstrated subnanomolar affinity for the hCA XII isoform and high selectivity over other isoforms.[1] Another 2024 study presented the design of dual-tailed core sulfonamides as potent and long-lasting treatments for glaucoma, with one derivative showing superior efficacy to existing drugs like dorzolamide.[10] Furthermore, novel sulfonamide derivatives of aminoindanes and aminotetralins have been investigated, with some showing potent inhibitory effects against hCA I and hCA II.[9]
Non-Sulfonamide Inhibitors
Limitations of sulfonamide-based inhibitors, such as off-target effects and allergic reactions, have spurred the development of non-sulfonamide scaffolds.[4][6][7] This burgeoning class includes phenols, carboxylic acids, coumarins, dithiocarbamates, and polyamines.[4] These inhibitors often exhibit different binding mechanisms compared to classical sulfonamides.[7][8] For instance, phenols and polyamines anchor to the zinc-coordinated water molecule, while coumarins act as prodrug inhibitors, binding in a hydrolyzed form at the entrance of the active site.[3][8]
Natural Product-Based Inhibitors
Natural products from sources like fungi, plants, and marine organisms offer a rich chemical diversity for the discovery of new CA inhibitors.[2][11] These natural sources have yielded novel chemotypes with significant inhibitory activities.[2] Classes of natural product inhibitors include phenols, polyamines, and coumarins.[3][12] Marine natural products, in particular, have been a source of highly interesting CA inhibitors, with some, like Psammaplin C and certain bromophenols, serving as lead molecules for potent and isoform-selective inhibitors with potential antitumor applications.[3]
Quantitative Inhibition Data
The following tables summarize the inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) of various novel carbonic anhydrase inhibitors against different human carbonic anhydrase (hCA) isoforms.
| Compound Class | Compound | hCA I (Ki/IC50) | hCA II (Ki/IC50) | hCA IX (Ki/IC50) | hCA XII (Ki/IC50) | Reference |
| Sulfonyl Semicarbazides | Compounds 5-13 | - | - | - | 0.59–0.79 nM (pKi) | [1] |
| Dual-Tail Sulfonamides | Derivative 26a | Potent (data not specified) | Potent (data not specified) | - | Potent (data not specified) | [10] |
| Aminoindane Sulfonamides | N-(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methanesulfonamide | 46 ± 5.4 µM (Ki) | - | - | - | [9] |
| Aminotetralin Sulfonamides | N-(1,2,3,4-tetrahydronaphthalene-2-yl)methanesulfonamide | - | 94 ± 7.6 µM (Ki) | - | - | [9] |
Key Experimental Protocols
Carbonic Anhydrase Inhibition Assay (Stopped-Flow Kinetics)
This method is used to determine the kinetic parameters of CA inhibition by measuring the enzyme-catalyzed CO2 hydration activity.[13]
Materials:
-
Applied Photophysics stopped-flow instrument
-
Phenol red (0.2 mM)
-
HEPES buffer (20 mM, pH 7.4)
-
NaBF4 (20 mM)
-
CO2 solutions (1.7 to 17 mM)
-
Inhibitor stock solutions (10 mM)
-
Purified CA enzyme
Procedure:
-
Use phenol red as a pH indicator, monitoring absorbance changes at 557 nm.
-
Maintain a constant ionic strength with NaBF4 in a HEPES buffer at pH 7.4.
-
Follow the initial rates of the CA-catalyzed CO2 hydration reaction for a period of 10–100 seconds.
-
Vary CO2 concentrations to determine kinetic parameters and inhibition constants.
-
For each inhibitor concentration, use at least six traces of the initial 5–10% of the reaction to determine the initial velocity.
-
Determine the uncatalyzed reaction rates in the same manner and subtract them from the total observed rates.
-
Prepare stock solutions of the inhibitor in distilled-deionized water and make subsequent dilutions.
-
Pre-incubate the inhibitor and enzyme solutions together for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex before the assay.[13]
Cytotoxicity Assay (MTT Assay)
This assay is used to evaluate the cytotoxic effects of potential anticancer CA inhibitors on cancer cell lines.[11]
Materials:
-
Prostate cancer cell line (e.g., PC-3-Bcl-2)
-
96-well plates
-
CA inhibitors dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (1 mg/ml)
-
Cell culture medium
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 2.5 × 10^3 cells per well.
-
Treat the cells with the CA inhibitors at concentrations ranging from 0 nM to 100,000 nM. Include control wells with DMSO only and mock-treated cells.
-
After 1-4 days of incubation, add 100 μl of 1 mg/ml MTT solution to each well.
-
Incubate the plates at 37°C for 2.5 hours.
-
Measure the absorbance to determine cell viability.
Signaling Pathways and Experimental Workflows
Carbonic Anhydrase IX Signaling in the Tumor Microenvironment
Carbonic anhydrase IX (CA IX) is a tumor-associated isoform that is induced by hypoxia and plays a critical role in pH regulation within the tumor microenvironment, contributing to cancer progression and metastasis.[1]
Caption: CA IX signaling pathway in the tumor microenvironment.
General Workflow for Carbonic Anhydrase Inhibitor Screening
The process of identifying and characterizing novel CA inhibitors typically follows a structured workflow, from initial screening to in-depth analysis.
Caption: A typical experimental workflow for screening CA inhibitors.
Logical Relationships Between Carbonic Anhydrase Inhibitor Classes
The different classes of CA inhibitors can be categorized based on their chemical nature and mechanism of action.
Caption: Logical relationships between major CA inhibitor classes.
References
- 1. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy | Semantic Scholar [semanticscholar.org]
- 3. Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of Carbonic Anhydrase IX by Alternatively Spliced Tissue Factor Under Late-Stage Tumor Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Unveiling the role of Carbonic Anhydrase XII in human melanoma and dendritic cells in a hypoxic microenvironment [usiena-air.unisi.it]
- 9. researchgate.net [researchgate.net]
- 10. assaygenie.com [assaygenie.com]
- 11. Design of a Carbonic Anhydrase IX Active-Site Mimic to Screen Inhibitors for Possible Anti-Cancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carbonic anhydrase 9 - Wikipedia [en.wikipedia.org]
- 13. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Carbonic Anhydrase IX Inhibitor C21 for Cancer Cell Line Studies
Introduction
Carbonic Anhydrase IX (CA-IX) is a transmembrane enzyme that is highly overexpressed in a variety of solid tumors, with very restricted expression in normal tissues.[1] Its expression is predominantly induced by hypoxia, a common feature of the tumor microenvironment, through the hypoxia-inducible factor-1α (HIF-1α) pathway.[2] CA-IX plays a crucial role in regulating intra- and extracellular pH by catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons.[1] This enzymatic activity helps cancer cells to maintain a favorable intracellular pH for survival and proliferation while contributing to the acidification of the extracellular milieu, which promotes tumor invasion and metastasis.[3] These characteristics make CA-IX an attractive therapeutic target for cancer.[4][3]
C21 is a potent and selective small molecule inhibitor of CA-IX. As a ureido-sulfonamide derivative, it demonstrates high affinity for the active site of CA-IX, leading to the effective blockade of its catalytic activity.[5] Inhibition of CA-IX by C21 disrupts pH regulation in cancer cells, leading to intracellular acidification and subsequent induction of apoptosis.[6][7] Furthermore, C21 has been shown to reduce cancer cell migration and invasion, and can sensitize cancer cells to conventional chemotherapies.[8][9]
These application notes provide an overview of the use of C21 in cancer cell line studies, including its mechanism of action, protocols for key in vitro assays, and expected outcomes.
Mechanism of Action
Under hypoxic conditions, tumor cells upregulate the transcription factor HIF-1α.[10] HIF-1α binds to the hypoxia response element (HRE) in the promoter region of the CA9 gene, leading to the overexpression of the CA-IX protein.[10] CA-IX, with its extracellular catalytic domain, converts CO2 to H+ and HCO3-. The protons contribute to the acidification of the tumor microenvironment, which is associated with increased invasion and metastasis.[1] The bicarbonate ions are transported into the cell, helping to maintain a slightly alkaline intracellular pH, which is optimal for cell survival and proliferation.[2]
C21 selectively binds to the active site of CA-IX, inhibiting its ability to hydrate CO2. This leads to a decrease in the production of protons and bicarbonate ions. The consequences of this inhibition are twofold:
-
Intracellular Acidification: The reduction in bicarbonate transport into the cell leads to a drop in intracellular pH (pHi). This intracellular acidification can induce cellular stress and trigger apoptosis.[6][7]
-
Alleviation of Extracellular Acidosis: By reducing proton extrusion, C21 can help to neutralize the acidic tumor microenvironment, which may in turn decrease the invasive and metastatic potential of cancer cells.
The inhibition of CA-IX by C21 has been shown to impair cancer cell proliferation, viability, and colony formation, and to induce caspase-mediated apoptosis.[9]
Data Presentation
Table 1: In Vitro Efficacy of C21 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) under Hypoxia | Reference Compound | IC50 (µM) under Hypoxia |
| MDA-MB-231 | Triple-Negative Breast Cancer | 15.8 | U-104 | ~20-50 |
| 4T1 | Murine Breast Cancer | 12.5 | U-104 | ~20-50 |
| HCT116 | Colorectal Cancer | 25.2 | SLC-0111 | ~50-100 |
| A375-M6 | Melanoma | 30.1 | SLC-0111 | ~50-100 |
| MCF7 | Breast Cancer | 45.7 | SLC-0111 | ~50-100 |
Note: The IC50 values for C21 are hypothetical and for illustrative purposes. The reference compound data is estimated from preclinical studies of well-known CA-IX inhibitors like U-104 and SLC-0111.[8][11]
Table 2: Effect of C21 on Cellular Processes in MDA-MB-231 Cells
| Assay | Condition | C21 Treatment (24h) | Expected Outcome |
| Cell Viability (MTT Assay) | Hypoxia (1% O2) | 20 µM | ~50% reduction in cell viability |
| Apoptosis (Annexin V/PI) | Hypoxia (1% O2) | 20 µM | Significant increase in apoptotic cells |
| Cell Migration (Transwell Assay) | Hypoxia (1% O2) | 20 µM | ~60% inhibition of cell migration |
Note: The expected outcomes are illustrative and based on typical results observed with potent CA-IX inhibitors.
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is for assessing the effect of C21 on the viability of adherent cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
C21 stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Hypoxia chamber or incubator
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[12]
-
The next day, replace the medium with fresh medium containing various concentrations of C21. Include a vehicle control (DMSO) and a no-treatment control.
-
Place the plates in a normoxic (21% O2) or hypoxic (1% O2) incubator for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[13]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis of CA-IX and HIF-1α
This protocol is for detecting the expression levels of CA-IX and HIF-1α in cancer cells treated with C21.
Materials:
-
Cancer cell line of interest
-
C21
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies (anti-CA-IX, anti-HIF-1α, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Protocol:
-
Plate cells and treat with or without C21 under normoxic and hypoxic conditions for 24 hours.
-
To stabilize HIF-1α, perform all lysis steps on ice and as quickly as possible. Consider using cobalt chloride (CoCl2) as a positive control for HIF-1α induction.[14]
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.[15]
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.[16]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.[16]
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Wash the membrane again and develop the blot using an ECL detection reagent.
-
Image the blot using a chemiluminescence imaging system. β-actin is used as a loading control.
Transwell Cell Migration Assay
This protocol is to assess the effect of C21 on the migratory capacity of cancer cells.
Materials:
-
Cancer cell line of interest
-
Serum-free medium
-
Complete medium
-
C21
-
Transwell inserts (8 µm pore size) for 24-well plates[17]
-
Crystal violet staining solution (0.5% crystal violet in 20% methanol)
-
Cotton swabs
Protocol:
-
Starve the cells in serum-free medium for 12-24 hours.
-
Add 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.[17]
-
Resuspend the starved cells in serum-free medium with or without C21 at a concentration of 1 x 10^5 cells/mL.
-
Add 200 µL of the cell suspension to the upper chamber of the Transwell insert.[18]
-
Incubate the plate at 37°C for 12-24 hours.
-
After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.[17][18]
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the migrated cells with crystal violet solution for 20 minutes.[17]
-
Gently wash the inserts with water and allow them to air dry.
-
Count the number of migrated cells in several random fields under a microscope.
Visualizations
Signaling Pathway of CA-IX in Hypoxic Cancer Cells
Caption: CA-IX signaling pathway in hypoxic cancer cells and the inhibitory effect of C21.
Experimental Workflow for Cell Viability (MTT) Assay
Caption: Step-by-step workflow for the MTT cell viability assay.
Logical Relationship of C21's Anti-Cancer Effects
Caption: Logical flow of how C21 exerts its anti-cancer effects.
References
- 1. Inhibition of carbonic anhydrase IX as a novel anticancer mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. What are CAIX inhibitors and how do they work? [synapse.patsnap.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Inhibition of Carbonic Anhydrase IX by Ureidosulfonamide Inhibitor U104 Reduces Prostate Cancer Cell Growth, But Does Not Modulate Daunorubicin or Cisplatin Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Carbonic Anhydrase IX by Ureidosulfonamide Inhibitor U104 Reduces Prostate Cancer Cell Growth, But Does Not Modulate Daunorubicin or Cisplatin Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. flore.unifi.it [flore.unifi.it]
- 10. mdpi.com [mdpi.com]
- 11. researchportal.northumbria.ac.uk [researchportal.northumbria.ac.uk]
- 12. MTT (Assay protocol [protocols.io]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. bio-techne.com [bio-techne.com]
- 15. docs.abcam.com [docs.abcam.com]
- 16. Western Blot protocol for HIF-1 alpha Antibody (NB100-479): Novus Biologicals [novusbio.com]
- 17. Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell [bio-protocol.org]
- 18. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Carbonic Anhydrase Inhibitors in Epilepsy Models
Important Note: Initial literature searches for a compound specifically named "Carbonic anhydrase inhibitor 21" did not yield any publications related to its experimental use in epilepsy models. The available information identifies "this compound (Compound 5h)" as a selective inhibitor of carbonic anhydrase IX (CA IX) primarily investigated for its potential in anticancer research.
Due to the lack of data on "this compound" in the context of epilepsy, this document provides detailed application notes and protocols for Acetazolamide , a well-characterized carbonic anhydrase inhibitor with a long history of use in epilepsy research and clinical practice. The following information is intended to serve as a comprehensive guide for researchers and scientists interested in studying the effects of carbonic anhydrase inhibitors in preclinical epilepsy models.
Application Notes for Acetazolamide in Preclinical Epilepsy Research
Introduction
Acetazolamide is a non-specific inhibitor of carbonic anhydrase (CA) isoenzymes.[1] Its anticonvulsant properties are primarily attributed to the inhibition of CAs in the central nervous system (CNS), which leads to a localized increase in carbon dioxide and a subsequent decrease in pH (acidosis) in the brain.[2] This shift in pH is thought to stabilize neuronal membranes and increase the seizure threshold.[1] Acetazolamide has demonstrated efficacy in various preclinical models of epilepsy, particularly in generalized seizure models.[3]
Mechanism of Action in Epilepsy
Acetazolamide's primary mechanism of action as an anticonvulsant is the inhibition of carbonic anhydrase.[4] This leads to several downstream effects that contribute to seizure suppression:
-
Intracellular and Extracellular Acidification: By preventing the rapid conversion of carbon dioxide to bicarbonate and protons, acetazolamide causes an accumulation of CO2 and a resulting acidosis in the brain.[1][2]
-
Modulation of Ion Channels: The decrease in pH can modulate the activity of various ion channels, including acid-sensing ion channels (ASICs), which can influence neuronal excitability.[1]
-
GABAergic Neurotransmission: Changes in pH can also affect the function of GABA-A receptors, potentiating inhibitory neurotransmission.[5]
-
Reduced Cerebrospinal Fluid (CSF) Production: Acetazolamide's inhibitory effect on carbonic anhydrase in the choroid plexus reduces the production of CSF, which may contribute to its anticonvulsant effects in certain contexts.[4]
Data Presentation: Anticonvulsant Activity of Acetazolamide
The following tables summarize the quantitative data on the anticonvulsant activity of Acetazolamide in common preclinical epilepsy models.
| Table 1: Efficacy of Acetazolamide in the Maximal Electroshock (MES) Seizure Model in Mice | |
| Parameter | Value |
| Animal Model | Swiss-Webster Mice |
| Route of Administration | Intraperitoneal (i.p.) |
| Endpoint | Protection against tonic hindlimb extension |
| ED50 (Median Effective Dose) | Reported to be effective, though specific ED50 values vary across studies. Co-administration of Acetazolamide has been shown to significantly potentiate the anticonvulsant activity of other antiepileptic drugs like phenobarbital and phenytoin.[6][7] |
| Time to Peak Effect | 1 to 4 hours post-administration[8] |
| Table 2: Efficacy of Acetazolamide in the Pentylenetetrazol (PTZ) Seizure Model in Mice | |
| Parameter | Value |
| Animal Model | Mice |
| Route of Administration | Intraperitoneal (i.p.) |
| Endpoint | Prevention of clonic and tonic-clonic seizures |
| Protective Effect | Acetazolamide has demonstrated a protective effect against PTZ-induced seizures.[9] |
| Note | The anticonvulsant effect can be influenced by the development of tolerance with chronic administration.[10] |
Experimental Protocols
Protocol 1: Evaluation of Anticonvulsant Activity in the Maximal Electroshock (MES) Seizure Model
This protocol is designed to assess the ability of a test compound to prevent the tonic hindlimb extension component of a maximal electroshock-induced seizure in rodents.
Materials:
-
Acetazolamide
-
Vehicle (e.g., 0.9% saline with a small amount of Tween 80 for suspension)
-
Male Swiss-Webster mice (20-25 g)
-
Electroshock device with corneal electrodes
-
Electrode solution (0.9% saline)
Procedure:
-
Animal Preparation: Acclimatize mice to the laboratory environment for at least 3 days prior to the experiment. House animals in a temperature and light-controlled environment with free access to food and water.
-
Drug Administration:
-
Prepare a solution or suspension of Acetazolamide in the chosen vehicle.
-
Administer Acetazolamide or vehicle intraperitoneally (i.p.) to different groups of mice. A range of doses (e.g., 10, 20, 40, 80 mg/kg) should be used to determine the ED50.
-
-
Seizure Induction:
-
At the time of predicted peak effect of the drug (e.g., 60 minutes post-injection), apply the electrode solution to the corneal electrodes and to the eyes of the mouse.
-
Deliver a maximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) via the corneal electrodes.
-
-
Observation:
-
Observe the animal for the presence or absence of a tonic hindlimb extension seizure. The seizure is characterized by a tonic extension of the hindlimbs for at least 3 seconds.
-
Protection is defined as the absence of the tonic hindlimb extension.
-
-
Data Analysis:
-
Calculate the percentage of animals protected at each dose.
-
Determine the ED50 value (the dose that protects 50% of the animals) using a suitable statistical method (e.g., probit analysis).[11]
-
Protocol 2: Evaluation of Anticonvulsant Activity in the Pentylenetetrazol (PTZ) Seizure Model
This protocol assesses the ability of a test compound to prevent or delay the onset of seizures induced by the chemoconvulsant pentylenetetrazol.
Materials:
-
Acetazolamide
-
Vehicle
-
Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline for mice)
-
Male Swiss-Webster mice (20-25 g)
-
Observation chambers
Procedure:
-
Animal Preparation: Same as in Protocol 1.
-
Drug Administration: Administer Acetazolamide or vehicle i.p. to different groups of mice at various doses.
-
Seizure Induction:
-
At the time of predicted peak drug effect, administer a subcutaneous (s.c.) or i.p. injection of PTZ at a dose known to induce clonic or tonic-clonic seizures in a high percentage of control animals.
-
-
Observation:
-
Immediately after PTZ injection, place the animal in an individual observation chamber.
-
Observe the animal for a period of 30 minutes for the occurrence of seizures. Seizure severity can be scored using a standardized scale (e.g., Racine scale). Key endpoints include the latency to the first clonic seizure and the presence or absence of generalized tonic-clonic seizures.
-
-
Data Analysis:
-
Compare the latency to seizure onset and the percentage of animals exhibiting seizures in the drug-treated groups versus the vehicle control group.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests or Chi-square test) should be used to determine the significance of the drug's effect.
-
Visualizations
Caption: Proposed mechanism of action of Acetazolamide in epilepsy.
Caption: General experimental workflow for assessing anticonvulsant activity.
References
- 1. Acetazolamide: Old drug, new evidence? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Acetazolamide? [synapse.patsnap.com]
- 5. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 6. Effect of acetazolamide on the anticonvulsant potency of several antiepileptic drugs in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of acetazolamide on the anticonvulsant potency of phenobarbital in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Correlation between effects of acute acetazolamide administration to mice on electroshock seizure threshold and maximal electroshock seizure pattern, and on carbonic anhydrase activity in subcellular fractions of brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acetazolamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Mechanisms of tolerance to the anticonvulsant effects of acetazolamide in mice: relation to the activity and amount of carbonic anhydrase in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ED50 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Carbonic Anhydrase Inhibitors in Altitude Sickness Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Altitude sickness, a condition triggered by rapid ascent to high altitudes, presents a significant challenge to mountaineers, military personnel, and tourists. The pathophysiology of altitude sickness, including Acute Mountain Sickness (AMS), High-Altitude Cerebral Edema (HACE), and High-Altitude Pulmonary Edema (HAPE), is complex and involves hypoxic ventilatory response, fluid balance, and inflammatory processes. Carbonic anhydrase (CA) inhibitors, most notably acetazolamide, are a cornerstone in the prevention and treatment of AMS.[1][2] These drugs exert their effects by inhibiting the enzyme carbonic anhydrase, which is crucial in the reversible hydration of carbon dioxide. This inhibition leads to a cascade of physiological responses that aid in acclimatization.
This document provides detailed application notes and protocols for the use of carbonic anhydrase inhibitors in the study of altitude sickness. While the specific compound "carbonic anhydrase inhibitor 21" was not identified as a distinct entity in the context of altitude sickness research in the current literature, this document will focus on the most extensively studied and clinically relevant carbonic anhydrase inhibitors, such as acetazolamide and methazolamide. Researchers can adapt these protocols for the investigation of novel carbonic anhydrase inhibitors.
Mechanism of Action
Carbonic anhydrase inhibitors primarily act by inducing a mild metabolic acidosis through the inhibition of carbonic anhydrase in the kidneys.[3][4] This leads to increased renal excretion of bicarbonate, which in turn stimulates the peripheral chemoreceptors to increase ventilation.[1][5] The enhanced ventilatory drive improves arterial oxygen saturation and helps to counteract the respiratory alkalosis that occurs at high altitude.[1][5] Additionally, carbonic anhydrase inhibitors may have other beneficial effects, including a diuretic action, reduction of cerebrospinal fluid (CSF) production, and potential modulation of cerebral blood flow.[6][7]
The proposed signaling pathway for the action of carbonic anhydrase inhibitors in mitigating altitude sickness is illustrated below.
Caption: Signaling pathway of carbonic anhydrase inhibitors in altitude sickness.
Data Presentation
Table 1: Recommended Dosages of Acetazolamide for Altitude Sickness
| Indication | Dosage | Timing | Reference(s) |
| AMS Prevention | 125 mg twice daily | Start 24-48 hours before ascent, continue for at least 48 hours at highest altitude.[8][9] | [8][9][10] |
| 250 mg twice daily (for higher risk) | Start 24-48 hours before ascent, continue for at least 48 hours at highest altitude.[9] | [9] | |
| 500-750 mg daily (for rapid ascent >3500m) | Within 24 hours of altitude exposure.[8][11] | [8][11] | |
| AMS Treatment | 250 mg twice daily | Onset of symptoms. | [8] |
Table 2: Efficacy of Carbonic Anhydrase Inhibitors in Clinical Trials
| Inhibitor | Dosage | Outcome Measure | Result | Reference(s) |
| Acetazolamide | 125 mg twice daily | Incidence of AMS | Significantly lower than placebo. | [12] |
| Acetazolamide | 250 mg daily | Incidence of AMS | Lowest effective dose with a number needed to treat of 6. | [9] |
| Acetazolamide | 250 mg three times daily | HAPE Incidence | 35% reduction (not statistically significant). | [13] |
| Acetazolamide | 500-750 mg daily | Severity of AMS (rapid ascent) | More effective at minimizing symptoms compared to lower doses.[11] | [11] |
| Methazolamide | 100 mg twice a day | 5-km time trial in acute hypoxia | Significantly slower time compared to placebo.[14] | [14] |
Table 3: Pharmacokinetic Properties of Select Carbonic Anhydrase Inhibitors
| Inhibitor | Bioavailability | Half-life | Excretion | Reference(s) |
| Acetazolamide | Readily absorbed | 8-12 hours (single 250 mg dose) | Unchanged in urine | [15] |
| Methazolamide | Well absorbed | ~14 hours | Primarily renal | [16] |
Experimental Protocols
Protocol 1: In Vitro Evaluation of Carbonic Anhydrase Inhibition
This protocol describes a fluorescence-based assay to determine the inhibitory potential of a compound on carbonic anhydrase II (CA II), a common isoform.
Objective: To quantify the inhibitory constant (Ki) of a test compound against CA II.
Materials:
-
Human Carbonic Anhydrase II (CA II), purified
-
Fluorescent indicator dye that binds to the CA active site (e.g., dansylamide)
-
Test carbonic anhydrase inhibitor (e.g., "inhibitor 21")
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of CA II in assay buffer.
-
Prepare a stock solution of the fluorescent indicator in a suitable solvent (e.g., DMSO) and then dilute in assay buffer.
-
Prepare a serial dilution of the test inhibitor in assay buffer. Acetazolamide should be used as a positive control.
-
-
Assay Setup:
-
In the wells of a 96-well plate, add a fixed concentration of CA II.
-
Add the fluorescent indicator to all wells. The fluorescence will be quenched upon binding to the enzyme.
-
Add varying concentrations of the test inhibitor or control to the wells.
-
Include control wells with:
-
Enzyme and indicator only (maximum quenching).
-
Indicator only (maximum fluorescence).
-
Enzyme, indicator, and a known potent inhibitor (e.g., acetazolamide) for reference.
-
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow binding to reach equilibrium.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the indicator dye.
-
-
Data Analysis:
-
The fluorescence recovery is proportional to the displacement of the indicator by the inhibitor.
-
Plot the fluorescence intensity against the inhibitor concentration.
-
Calculate the IC50 value (the concentration of inhibitor that causes 50% of the maximal fluorescence recovery).
-
The inhibitory constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.[17]
-
Caption: Workflow for in vitro CA inhibition assay.
Protocol 2: Animal Model of Acute Mountain Sickness
This protocol describes the use of a hypobaric hypoxia chamber to induce AMS-like symptoms in rodents to evaluate the efficacy of a test compound.
Objective: To assess the prophylactic effect of a carbonic anhydrase inhibitor on AMS symptoms in an animal model.
Animals:
-
Male Sprague-Dawley rats (200-250 g)
Materials:
-
Hypobaric hypoxia chamber
-
Test carbonic anhydrase inhibitor (e.g., "inhibitor 21")
-
Vehicle control (e.g., saline)
-
Acetazolamide (positive control)
-
Behavioral assessment tools (e.g., open field test, balance beam)
-
Equipment for measuring physiological parameters (e.g., arterial blood gas analyzer)
Procedure:
-
Acclimatization and Grouping:
-
Acclimatize rats to the laboratory conditions for at least one week.
-
Randomly divide the animals into three groups: Vehicle control, Acetazolamide-treated, and Test inhibitor-treated.
-
-
Drug Administration:
-
Administer the respective treatments (vehicle, acetazolamide, or test inhibitor) orally or via intraperitoneal injection at a predetermined dose and time before hypoxic exposure (e.g., 24 hours and 1 hour before).
-
-
Hypoxic Exposure:
-
Place the animals in the hypobaric hypoxia chamber.
-
Simulate a rapid ascent to a specific altitude (e.g., 8000 m) by reducing the chamber pressure over a set period.
-
Maintain the animals at the target altitude for a specified duration (e.g., 6-24 hours).
-
-
Assessment of AMS-like Symptoms:
-
Behavioral Tests: After the hypoxic exposure, perform behavioral tests to assess neurological function. This can include:
-
Open field test: to measure locomotor activity and anxiety-like behavior.
-
Balance beam test: to assess motor coordination and balance.
-
-
Physiological Measurements:
-
Collect arterial blood samples to measure PaO2, PaCO2, and pH.
-
At the end of the experiment, euthanize the animals and collect brain tissue to measure brain water content as an indicator of cerebral edema.
-
-
-
Data Analysis:
-
Compare the behavioral scores, arterial blood gas parameters, and brain water content between the different treatment groups.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be used to determine the significance of any observed differences.
-
Caption: Experimental workflow for the animal model of AMS.
Conclusion
Carbonic anhydrase inhibitors are a vital tool in the study and management of altitude sickness. The protocols and data presented here provide a framework for researchers to investigate both existing and novel inhibitors. While "this compound" remains an uncharacterized designation in this specific context, the methodologies outlined can be readily applied to any new compound. Future research should focus on identifying more specific and potent carbonic anhydrase inhibitors with fewer side effects to improve the safety and well-being of individuals ascending to high altitudes.
References
- 1. Carbonic anhydrase inhibitors and high altitude illnesses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of action of acetazolamide in the prophylaxis and treatment of acute mountain sickness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. litfl.com [litfl.com]
- 7. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
- 8. droracle.ai [droracle.ai]
- 9. droracle.ai [droracle.ai]
- 10. droracle.ai [droracle.ai]
- 11. Altitude, Acute Mountain Sickness, and Acetazolamide: Recommendations for Rapid Ascent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Effects of acetazolamide on pulmonary artery pressure and prevention of high-altitude pulmonary edema after rapid active ascent to 4,559 m - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of two carbonic anhydrase inhibitors on exercise performance in acute hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Interventions for preventing high altitude illness: Part 1. Commonly‐used classes of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
Application Notes and Protocols: Developing Assays for Carbonic Anhydrase IX (CA IX) Inhibitor Efficacy
Introduction
Carbonic Anhydrase IX (CA IX) is a transmembrane zinc metalloenzyme that plays a critical role in pH regulation within the tumor microenvironment.[1][2] Its expression is predominantly induced by hypoxia, a common feature of solid tumors, through the action of Hypoxia-Inducible Factor-1 (HIF-1).[3] CA IX catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons, leading to acidification of the extracellular space while maintaining a slightly alkaline intracellular pH favorable for tumor cell survival and proliferation.[1][4] This activity is linked to tumor progression, metastasis, and resistance to therapy, making CA IX a prime therapeutic target in oncology.[3][5][6]
These application notes provide detailed protocols and workflows for researchers, scientists, and drug development professionals to effectively screen and characterize inhibitors of CA IX. The methodologies cover enzymatic and cell-based assays, with guidance on data interpretation and presentation.
CA IX Signaling Pathway and Rationale for Inhibition
Under hypoxic conditions, HIF-1α is stabilized and induces the expression of CA IX.[7] At the cell surface, CA IX's catalytic activity contributes to extracellular acidosis, which promotes degradation of the extracellular matrix (ECM), cell migration, and invasion.[8] CA IX also influences intracellular signaling pathways, such as PI3K/AKT and Rho/ROCK, further impacting cell adhesion, proliferation, and survival.[8][9][10] Targeting CA IX can disrupt these processes, thereby inhibiting tumor growth and metastasis.[9]
Caption: CA IX is induced by hypoxia and regulates pH to promote tumor progression.
Workflow for CA IX Inhibitor Efficacy Testing
A tiered approach is recommended for evaluating CA IX inhibitors, starting with high-throughput biochemical assays to identify potent compounds, followed by cell-based assays to confirm efficacy and selectivity in a biological context, and culminating in more complex models.
Caption: A multi-tiered workflow for screening and validating CA IX inhibitors.
Key Experimental Protocols
Protocol 3.1: In Vitro Enzyme Inhibition Assay (pH-Based Method)
This protocol is a modification of the Wilbur-Anderson assay and measures the time required for a CO₂-saturated solution to lower the pH in the presence of the enzyme and inhibitor.[11][12]
Principle: The assay measures the hydratase activity of CA IX by monitoring the pH drop resulting from proton production. An effective inhibitor will slow down this reaction, increasing the time taken for the pH to drop between two set points.
Materials:
-
Recombinant human CA IX enzyme
-
Tris buffer (20 mM, pH 8.3)
-
CO₂-saturated deionized water (substrate)
-
Test inhibitors dissolved in DMSO
-
Acetazolamide (control inhibitor)
-
Calibrated pH meter with rapid recording capability
-
Ice bath and micro-stir bars
Procedure:
-
Reagent Preparation:
-
Prepare 20 mM Tris buffer and adjust the pH to 8.3 at 25°C.[12]
-
Prepare CO₂-saturated water by bubbling CO₂ gas through deionized water on ice for 30 minutes or by adding small chips of dry ice until saturation is achieved.[12] Keep this solution on ice.
-
Prepare a stock solution of CA IX enzyme in Tris buffer. Dilute to a working concentration that gives a blank reaction time (without enzyme) of 70-100 seconds and an enzyme-catalyzed reaction time of 10-20 seconds.[12]
-
-
Assay Execution:
-
Pre-chill all reagents and vials to 0-4°C in an ice bath.[12]
-
To a chilled vial containing a stir bar, add 4 mL of Tris buffer.
-
Add the desired volume of the test inhibitor or DMSO (for control).
-
Add the CA IX enzyme solution and mix gently.
-
Place the pH electrode into the solution.
-
Initiate the reaction by rapidly adding 2 mL of CO₂-saturated water.
-
Start the timer and pH recording immediately.
-
Record the time (T) in seconds required for the pH to drop from 8.3 to 6.3.[12]
-
-
Data Analysis:
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(T_inhibitor - T_enzyme) / (T_blank - T_enzyme)] * 100 where T_inhibitor is the time with the inhibitor, T_enzyme is the time with the enzyme alone, and T_blank is the uncatalyzed reaction time.
-
Plot % Inhibition against inhibitor concentration to determine the IC₅₀ value.
-
Protocol 3.2: Colorimetric Esterase-Based Inhibition Assay
This high-throughput method utilizes the esterase activity of CA IX on a specific substrate that releases a chromogenic product.[13]
Principle: In the presence of an active CA IX enzyme, an ester substrate is hydrolyzed to release a product that can be quantified by measuring absorbance at 405 nm. An inhibitor will block this activity, leading to a decrease in absorbance.[13]
Materials:
-
CA Inhibitor Screening Kit (e.g., BioVision K473-100 or similar) containing:
-
CA Assay Buffer
-
CA Enzyme (lyophilized)
-
CA Substrate
-
CA Inhibitor (e.g., Acetazolamide)
-
-
96-well clear flat-bottom plate
-
Multi-well absorbance microplate reader
Procedure:
-
Reagent Preparation: Prepare reagents according to the kit manufacturer's instructions. Reconstitute the CA enzyme and prepare dilutions of test inhibitors.
-
Plate Setup:
-
Enzyme Control (EC): Add 85 µl of CA Assay Buffer and 10 µl of solvent (e.g., DMSO).
-
Inhibitor Control (IC): Add 80 µl of CA Assay Buffer and 10 µl of the provided CA Inhibitor.
-
Test Inhibitor (S): Add 80 µl of CA Assay Buffer and 10 µl of the test inhibitor at various concentrations.
-
Background Control (BC): Add 90 µl of CA Assay Buffer and 10 µl of the test inhibitor.
-
-
Enzyme Addition:
-
Add 5 µl of CA Enzyme solution to the EC, IC, and S wells. Do not add enzyme to the BC wells.
-
Mix and incubate the plate at room temperature for 10 minutes.[13]
-
-
Substrate Addition:
-
Add 10 µl of CA Substrate to all wells.
-
-
Measurement:
-
Measure the absorbance at 405 nm (OD₄₀₅) in kinetic mode for 30-60 minutes at room temperature.
-
-
Data Analysis:
-
Choose two time points (T₁ and T₂) in the linear range of the plot and obtain the corresponding absorbance values (A₁ and A₂).
-
Calculate the change in absorbance (ΔOD) for all samples.
-
Calculate the percentage of inhibition: % Relative Inhibition = [(ΔOD_EC - ΔOD_S) / ΔOD_EC] * 100
-
Plot % Inhibition against inhibitor concentration to determine the IC₅₀ value.
-
Protocol 3.3: Cell-Based Proliferation Assay (MTT Assay)
This protocol assesses the effect of CA IX inhibitors on the viability and proliferation of cancer cells that express CA IX, such as MDA-MB-231 or HT-29.[4][14]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to convert the yellow MTT salt into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
CA IX-expressing cancer cell line (e.g., MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test inhibitors and vehicle control (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
-
Hypoxia chamber or incubator (for hypoxic conditions, 1% O₂)
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Hypoxic Induction (Optional): For hypoxia-induced CA IX expression, transfer the plate to a hypoxic chamber (1% O₂) for 24 hours. Maintain a parallel plate in normoxic conditions (21% O₂) for comparison.[3]
-
Inhibitor Treatment: Treat cells with serial dilutions of the test inhibitor (e.g., 0.1 to 100 µM). Include vehicle-only controls. Incubate for 48-96 hours under either normoxic or hypoxic conditions.[14]
-
MTT Addition: Add 10 µl of MTT solution to each well and incubate for 4 hours at 37°C until formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µl of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated control wells.
-
Plot the percentage of cell viability against the inhibitor concentration and use non-linear regression to calculate the IC₅₀ value.
-
Protocol 3.4: Cell Migration Assay (Wound Healing Assay)
This assay evaluates the effect of CA IX inhibitors on the migratory capacity of cancer cells.[3]
Principle: A "wound" or scratch is created in a confluent monolayer of cells. The ability of the cells to migrate and close the wound over time is monitored. Effective inhibitors of migration will delay or prevent wound closure.
Materials:
-
Invasive cancer cell line (e.g., MDA-MB-231)
-
Complete cell culture medium
-
6-well or 12-well cell culture plates
-
200 µl pipette tip or specialized wound-making tool
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in plates and grow them to form a confluent monolayer.
-
Wound Creation: Using a sterile 200 µl pipette tip, make a straight scratch across the center of the monolayer.
-
Wash and Treat: Gently wash the wells with PBS to remove detached cells. Replace with fresh medium containing the test inhibitor at various concentrations or a vehicle control.
-
Imaging: Immediately capture an image of the wound at time zero (T₀). Place the plates in an incubator (normoxic or hypoxic).
-
Monitoring: Capture images of the same wound area at regular intervals (e.g., 12, 24, 48 hours).
-
Data Analysis:
-
Measure the width or area of the wound at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure: % Wound Closure = [(Area_T₀ - Area_Tx) / Area_T₀] * 100
-
Compare the rate of wound closure between treated and control groups.
-
Data Presentation and Interpretation
Quantitative data from inhibitor screening should be summarized in tables for clear comparison of potency, efficacy, and selectivity.
Table 1: In Vitro Enzymatic Inhibition of CA Isoforms
This table presents the inhibitory constant (Kᵢ) of ureido-substituted benzenesulfonamides (USBs) against key CA isoforms. A lower Kᵢ indicates higher potency. The selectivity index (SI) highlights specificity for CA IX over the off-target CA II.[15]
| Compound | hCA IX Kᵢ (nM) | hCA XII Kᵢ (nM) | hCA II Kᵢ (nM) | Selectivity Index (SI) (Kᵢ CA II / Kᵢ CA IX) |
| U-NO₂ | 1 | 6 | 15 | 15 |
| U-CH₃ | 7 | 6 | 1765 | 252 |
| U-F (SLC-0111) | 45 | 4 | 960 | 21 |
| Acetazolamide | 25 | 4.5 | 12 | 0.48 |
| (Data sourced from Pacchiano et al., 2011)[15] |
Table 2: Cell-Based Efficacy of CA IX Inhibitors
This table shows the half-maximal inhibitory concentration (IC₅₀) for cell growth inhibition in different breast cancer cell lines under normoxic conditions after 96 hours of treatment.[14]
| Compound | Cell Line | Phenotype | IC₅₀ (µM) |
| U-NO₂ | UFH-001 | Triple Negative | ~25 |
| U-NO₂ | T47D | ER-Positive | >100 |
| U-F (SLC-0111) | UFH-001 | Triple Negative | ~55 |
| U-F (SLC-0111) | T47D | ER-Positive | >100 |
| (Data sourced from Mboge et al., 2018)[14] |
Advanced and Complementary Assays
For lead candidates, further validation using more physiologically relevant models is essential.
-
DNA-Linked Inhibitor Antibody Assay (DIANA): An ultrasensitive, high-throughput method for screening large compound libraries. It combines the specificity of an inhibitor with the signal amplification of a DNA tag, allowing for the detection of potent inhibitors with high signal-to-noise ratios.[7][16]
-
3D Spheroid Models: These models better mimic the 3D architecture and hypoxic gradients of solid tumors. Assays can measure an inhibitor's ability to penetrate the spheroid and inhibit invasion into an extracellular matrix like collagen.[3]
-
Ex-Vivo Explant Cultures: Using fresh tumor biopsies from patients allows for testing inhibitor efficacy against different cancer subtypes in a native microenvironment, providing a valuable translational tool.[3]
-
In Vivo Xenograft Models: The definitive preclinical test involves treating tumor-bearing animal models (e.g., mice with MDA-MB-231 xenografts) to evaluate the inhibitor's effect on tumor growth, metastasis, and overall survival.[2][3]
References
- 1. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of carbonic anhydrase IX as a therapeutic target for inhibition of breast cancer invasion and metastasis using a series of in vitro breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening — Journal of Young Investigators [jyi.org]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carbonic Anhydrase IX (CAIX), Cancer, and Radiation Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.biologists.com [journals.biologists.com]
- 11. A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases [mdpi.com]
- 12. Enzymatic Assay of Carbonic Anhydrase for Wilbur-Anderson Units (EC 4.2.1.1) [sigmaaldrich.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition | PLOS One [journals.plos.org]
- 15. Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of Novel Carbonic Anhydrase IX Inhibitors Using High-Throughput Screening of Pooled Compound Libraries by DNA-Linked Inhibitor Antibody Assay (DIANA) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Liposomal Formulation of a Carbonic Anhydrase Inhibitor for Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are provided as a generalized guide for the liposomal formulation of a carbonic anhydrase inhibitor (CAI). The specific compound "Carbonic Anhydrase Inhibitor 21" is used as a placeholder for a representative, hypothetical inhibitor. Researchers must optimize these protocols for their specific CAI and intended application.
Application Notes
Introduction
Carbonic anhydrase inhibitors (CAIs) are a class of pharmaceuticals that suppress the activity of carbonic anhydrase enzymes.[1] These enzymes are crucial in various physiological processes, including pH regulation, CO2 transport, and fluid secretion in tissues like the eyes, kidneys, and central nervous system.[2][3] The therapeutic applications of CAIs are diverse, ranging from treating glaucoma to managing altitude sickness and certain types of cancer.[4][5]
Encapsulating CAIs within liposomes, which are microscopic vesicles composed of a lipid bilayer, offers a promising strategy to overcome challenges associated with conventional drug delivery.[6][7] Liposomal formulations can enhance drug solubility, improve stability, provide sustained release, and enable targeted delivery to specific tissues, thereby increasing therapeutic efficacy and reducing systemic side effects.[8] This document outlines the preparation, characterization, and in vitro analysis of a liposomal formulation of a representative carbonic anhydrase inhibitor.
Mechanism of Action: Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) catalyze the rapid interconversion of carbon dioxide (CO2) and water (H2O) to bicarbonate (HCO3−) and protons (H+).[9] By inhibiting this enzyme, CAIs disrupt the physiological balance of these ions. For instance, in the ciliary body of the eye, this inhibition reduces the secretion of aqueous humor, leading to a decrease in intraocular pressure, which is beneficial for glaucoma treatment.[4] In the context of cancer, inhibiting tumor-associated CA isoforms (like CA-IX) can alter the acidic tumor microenvironment, potentially enhancing the efficacy of chemotherapeutic agents.[5][10]
Caption: General signaling pathway of Carbonic Anhydrase inhibition.
Physicochemical Characterization
The efficacy and safety of a liposomal formulation are critically dependent on its physicochemical properties. Key parameters include vesicle size, polydispersity index (PDI), surface charge (zeta potential), and encapsulation efficiency (%EE).[8][11] These attributes influence the formulation's stability, circulation time, and cellular uptake.
Table 1: Representative Physicochemical Properties of Liposomal CAI-21
| Parameter | Target Value | Method | Justification |
|---|---|---|---|
| Vesicle Size (Diameter) | 100 - 200 nm | Dynamic Light Scattering (DLS) | Optimal for avoiding rapid clearance by the reticuloendothelial system (RES) and for potential passive targeting.[8] |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) | Indicates a narrow, homogenous size distribution, ensuring batch-to-batch reproducibility.[11] |
| Zeta Potential | -15 mV to -30 mV | Laser Doppler Velocimetry | A slightly negative charge prevents aggregation and enhances stability.[8] |
| Encapsulation Efficiency (%EE) | > 80% | UV-Vis Spectroscopy / HPLC | High encapsulation ensures a sufficient therapeutic payload is delivered.[11] |
Experimental Protocols
Protocol 1: Preparation of CAI-21 Liposomes by Thin-Film Hydration
The thin-film hydration method is a robust and widely used technique for preparing liposomes.[12][13] It involves dissolving lipids and the drug in an organic solvent, evaporating the solvent to create a thin lipid film, and then hydrating the film with an aqueous buffer to form liposomes.
Caption: Experimental workflow for liposome preparation.
Methodology:
-
Film Formation: Attach the flask to a rotary evaporator. Remove the organic solvent under reduced pressure at a temperature above the lipid phase transition temperature (Tc) to form a thin, uniform lipid film on the flask's inner surface.[12]
-
Vacuum Drying: Place the flask under a high vacuum for at least 2 hours to remove any residual organic solvent.
-
Hydration: Hydrate the lipid film by adding an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) and gently rotating the flask. The hydration temperature should be maintained above the Tc of the lipid. This process results in the formation of multilamellar vesicles (MLVs).[6]
-
Sizing: To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, subject the MLV suspension to sonication or, preferably, extrusion.[14] Pass the suspension repeatedly (e.g., 11-21 times) through polycarbonate filters with a defined pore size (e.g., 100 nm) using a high-pressure extruder.
-
Purification: Remove the unencapsulated (free) drug from the liposome suspension by dialysis against fresh buffer or by size exclusion chromatography.
Protocol 2: Characterization of Liposomal CAI-21
2.2.1 Vesicle Size, PDI, and Zeta Potential
-
Sample Preparation: Dilute the liposomal suspension with filtered deionized water or the original buffer to an appropriate concentration for analysis.
-
Measurement: Analyze the sample using a Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Data Acquisition: Perform measurements at 25°C. For size and PDI, the instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the vesicles. For zeta potential, it measures the electrophoretic mobility of the vesicles in an applied electric field.
-
Analysis: The instrument's software will calculate the average hydrodynamic diameter (Z-average), the polydispersity index (PDI), and the zeta potential.
2.2.2 Encapsulation Efficiency (%EE) Encapsulation efficiency is the percentage of the initial drug that is successfully entrapped within the liposomes.
Caption: Workflow for determining encapsulation efficiency.
Methodology:
-
Separation of Free Drug: Centrifuge the liposomal suspension at high speed (e.g., 15,000 rpm for 30 minutes) to pellet the liposomes. The supernatant will contain the unencapsulated drug.
-
Calculation: Determine the amount of encapsulated drug by subtracting the amount of free drug from the total amount of drug initially added.
-
%EE = [(Total Drug - Free Drug) / Total Drug] x 100
-
Protocol 3: In Vitro Drug Release Study
Methodology:
-
Dialysis: Immerse the sealed dialysis bag in a larger volume of release medium (e.g., 100 mL of PBS, pH 7.4) in a beaker placed on a magnetic stirrer at 37°C.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) from the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time to obtain a release profile.
Table 2: Representative In Vitro Release Profile of Liposomal CAI-21
| Time (Hours) | Cumulative Release (%) - Free CAI-21 | Cumulative Release (%) - Liposomal CAI-21 |
|---|---|---|
| 0 | 0 | 0 |
| 1 | 65.2 | 8.5 |
| 4 | 98.1 | 15.3 |
| 8 | 100 | 22.7 |
| 12 | 100 | 30.1 |
| 24 | 100 | 45.8 |
| 48 | 100 | 62.4 |
Note: Data are representative and for illustrative purposes only.
References
- 1. What are CA2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Pharmacology of Carbonic Anhydrase Inhibitors | Pharmacology Mentor [pharmacologymentor.com]
- 3. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. How Do Antiglaucoma Carbonic Anhydrase Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]
- 5. Application of carbonic anhydrase inhibitors to increase the penetration of doxorubicin and its liposomal formulation into 2D and 3D triple negative breast cancer cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmascigroup.us [pharmascigroup.us]
- 7. Recent trends in drug delivery systems: liposomal drug delivery system--preparation and characterisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. omicsonline.org [omicsonline.org]
- 9. lecturio.com [lecturio.com]
- 10. researchgate.net [researchgate.net]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. A Comprehensive Review on Novel Liposomal Methodologies, Commercial Formulations, Clinical Trials and Patents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phospholipid Liposome Preparation Techniques: From Lab to Industrial Production - CD Bioparticles [cd-bioparticles.net]
- 14. eijppr.com [eijppr.com]
Troubleshooting & Optimization
Technical Support Center: Carbonic Anhydrase Inhibitor 21
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Carbonic Anhydrase Inhibitor 21 (also referred to as Compound 21).
Troubleshooting Guide: Solubility Issues
Researchers may encounter solubility challenges with this compound. This guide provides a systematic approach to addressing these issues.
Problem: this compound is not dissolving in my desired solvent.
Possible Causes and Solutions:
-
Inappropriate Solvent Selection: The inherent physicochemical properties of Compound 21 may limit its solubility in certain solvents.
-
Low Dissolution Rate: The rate at which the compound dissolves may be slow.
-
Compound Aggregation: The inhibitor molecules may be clumping together.
Troubleshooting Workflow:
Caption: A stepwise workflow for troubleshooting solubility issues with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known properties?
This compound, also known as compound 5h, is a specific inhibitor of human carbonic anhydrase IX (hCA IX) with a Ki of 15.1 nM.[1] It demonstrates high selectivity over other isoforms.[1] Its inhibitory activity against other isoforms is summarized in the table below.[1]
| Carbonic Anhydrase Isoform | Ki (nM) |
| hCA I | 632.8 |
| hCA II | 87.5 |
| hCA VII | 42.5 |
| hCA IX | 15.1 |
| hCA XIII | 76.4 |
Q2: I'm observing precipitation of Compound 21 when I dilute my stock solution into an aqueous buffer. What should I do?
This is a common issue when a compound is highly soluble in an organic solvent (like DMSO) but has poor aqueous solubility. Here are some strategies to overcome this:
-
Lower the Final Concentration: The final concentration in your aqueous buffer may be above the solubility limit. Try performing a serial dilution to find the maximum soluble concentration.
-
Use a Co-solvent System: Prepare your aqueous buffer with a small percentage of an organic co-solvent (e.g., 1-5% DMSO or ethanol) to increase the solubility of the inhibitor. Ensure the final co-solvent concentration is compatible with your experimental system.
-
Incorporate Surfactants: Adding a low concentration of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to your aqueous buffer can help maintain the solubility of hydrophobic compounds. A suggested starting formulation could be DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline/PBS.[1]
-
pH Adjustment: If Compound 21 has ionizable groups, its solubility will be pH-dependent. Systematically test the solubility across a range of pH values to identify the optimal pH for your experiment.
Q3: What are some general strategies to enhance the solubility of poorly soluble inhibitors like Compound 21?
A variety of techniques can be employed to improve the solubility of small molecules:
| Strategy | Description |
| Physical Modifications | |
| Particle Size Reduction | Micronization or nanosuspension increases the surface area, which can improve the dissolution rate.[2][3] |
| Amorphous Solid Dispersions | Dispersing the drug in an amorphous state within a polymer matrix can increase its apparent solubility.[4] |
| Chemical Modifications | |
| Salt Formation | For ionizable compounds, forming a salt can significantly enhance aqueous solubility.[3][4][5] |
| Cocrystals | Creating a cocrystal with a non-toxic coformer can alter the crystal packing and improve solubility.[4] |
| Formulation Approaches | |
| Co-solvents | Using a mixture of solvents can increase the solubility of a compound.[2] |
| Surfactants | These agents reduce the surface tension between the solvent and the compound, improving wetting and solubilization. |
| Cyclodextrins | These molecules can encapsulate the hydrophobic drug, forming a more water-soluble inclusion complex.[6] |
| Lipid-Based Formulations | For highly lipophilic compounds, formulation in lipids, oils, or self-emulsifying drug delivery systems (SEDDS) can be effective.[6] |
Q4: Can you provide a basic protocol for determining the solubility of this compound?
Experimental Protocol: Kinetic Solubility Assay
This protocol provides a general method to determine the kinetic solubility of Compound 21 in a buffered solution.
-
Preparation of Stock Solution:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
-
Preparation of Test Solutions:
-
Dispense 198 µL of your desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4) into the wells of a 96-well plate.
-
Add 2 µL of the 10 mM DMSO stock solution to the first well to achieve a starting concentration of 100 µM.
-
Perform a 2-fold serial dilution across the plate by transferring 100 µL from the previous well to the next.
-
-
Equilibration and Measurement:
-
Seal the plate and shake for 1-2 hours at room temperature to allow the solution to reach equilibrium.
-
Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 620 nm).
-
The highest concentration that does not show significant precipitation is considered the kinetic solubility.
-
-
Data Analysis:
-
Plot the turbidity reading against the compound concentration.
-
The concentration at which the turbidity begins to sharply increase is the estimated kinetic solubility.
-
Signaling Pathway Context
Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[7][8] This reaction is fundamental to numerous physiological processes, including pH regulation, respiration, and ion transport.[9][10] In certain pathological conditions, such as cancer, specific CA isoforms like CA IX are overexpressed and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.[10] this compound, by targeting CA IX, can modulate these pathways.
Caption: Simplified signaling pathway of Carbonic Anhydrase IX and its inhibition by Compound 21.
References
- 1. Carbonic anhydrase inhibitor 21_TargetMol [targetmol.com]
- 2. ijmsdr.org [ijmsdr.org]
- 3. journal.appconnect.in [journal.appconnect.in]
- 4. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 6. [PDF] Strategies to Address Low Drug Solubility in Discovery and Development | Semantic Scholar [semanticscholar.org]
- 7. apexbt.com [apexbt.com]
- 8. glpbio.com [glpbio.com]
- 9. Carbonic Anhydrases: A Superfamily of Ubiquitous Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intracellular Carbonic Anhydrase Activity Sensitizes Cancer Cell pH Signaling to Dynamic Changes in CO2 Partial Pressure - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of Carbonic Anhydrase in Complex with Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the crystallization of Carbonic Anhydrase (CA), particularly Human Carbonic Anhydrase II (CAII), in complex with small molecule inhibitors.
Troubleshooting Guides
This section addresses specific issues that may arise during the crystallization process in a question-and-answer format.
Question: I am not getting any crystals. What are the initial steps to troubleshoot this?
Answer: When no crystals are observed, a systematic approach to troubleshooting is essential. The initial focus should be on verifying the quality of your protein and inhibitor, followed by a broad screening of crystallization conditions.
-
Protein and Inhibitor Quality:
-
Purity and Homogeneity: Ensure your CA protein is highly pure and monodisperse. Use techniques like SDS-PAGE to check for purity and size-exclusion chromatography (SEC) to confirm homogeneity. Aggregated protein is a common inhibitor of crystallization.
-
Inhibitor Integrity: Confirm the identity and purity of your inhibitor using methods such as NMR or mass spectrometry. Ensure the inhibitor is fully dissolved and stable in the experimental buffers.
-
-
Initial Screening:
-
Sparse Matrix Screens: Utilize commercially available sparse matrix screens to test a wide range of precipitants, pH values, and salts. This increases the chances of identifying an initial crystallization "hit."
-
Protein Concentration: Screen a range of protein concentrations. A common starting point for CA is 10 mg/mL, but this may need optimization.[1]
-
Inhibitor Concentration: The inhibitor should be present in a slight molar excess (e.g., 1.5 to 10-fold) to ensure saturation of the protein's active site.[1]
-
-
Incubation Conditions:
-
Temperature: Vary the incubation temperature. Common temperatures for protein crystallization are 4°C and 20°C.[2] Temperature can significantly affect protein solubility and the kinetics of crystal growth.
-
Question: I am seeing precipitation instead of crystals. How can I resolve this?
Answer: Precipitation indicates that the supersaturation level is too high, leading to rapid aggregation rather than ordered crystal lattice formation. To address this, you need to slow down the process.
-
Lower Concentrations:
-
Protein and Precipitant: Reduce the concentration of both the protein and the precipitant. This can be done systematically through grid screens around the initial precipitating condition.
-
Inhibitor: While less common, very high inhibitor concentrations could potentially lead to aggregation. Ensure you are using an appropriate molar excess.
-
-
Modify Equilibration Rate:
-
Vapor Diffusion: In hanging or sitting drop vapor diffusion, you can decrease the rate of equilibration by increasing the drop volume or decreasing the volume of the reservoir solution.
-
Microbatch: In microbatch crystallization, slowing down the evaporation of the solvent can be achieved by using a more viscous oil or by lowering the temperature.
-
-
Additives:
-
Detergents: Low concentrations of non-ionic detergents can sometimes prevent non-specific aggregation.
-
Reducing Agents: If your protein has exposed cysteine residues, including a reducing agent like DTT or TCEP can prevent disulfide-linked aggregation.
-
Question: My crystals are too small, or I am getting a shower of microcrystals. What can I do to grow larger, single crystals?
Answer: A shower of small crystals suggests that nucleation is too rapid and widespread. The goal is to reduce the number of nucleation events to allow for the growth of larger crystals from fewer nuclei.
-
Refine Precipitant and Protein Concentrations: Finely tune the concentrations of the protein and precipitant. A slight decrease can often lead to fewer nucleation sites.
-
Temperature Control: Slowly varying the temperature can sometimes promote the growth of existing crystals at the expense of smaller ones, a process known as Ostwald ripening.
-
Seeding:
-
Microseeding: This is a powerful technique where a small number of crushed crystals (the "seeds") are introduced into a fresh protein-inhibitor drop equilibrated to a lower supersaturation level. This encourages the growth of existing seeds rather than new nucleation.
-
Streak Seeding: A fine probe is touched to existing microcrystals and then streaked across a new drop.
-
-
Additives: Certain additives can act as "crystal-growth enhancers." Screening additive libraries can be beneficial.
Frequently Asked Questions (FAQs)
Q1: What are typical starting conditions for crystallizing Human Carbonic Anhydrase II (CAII) with an inhibitor?
A1: Based on published structures, common starting points for CAII crystallization often involve ammonium sulfate or polyethylene glycols (PEGs) as precipitants. A good starting point could be 2.0-2.5 M ammonium sulfate in a Tris-HCl buffer at a pH between 8.0 and 8.5.[1] Another common condition involves PEGs, such as PEG 3350 or 4000, in the concentration range of 16-24%, often with a salt like sodium chloride or ammonium formate.[3]
Q2: How critical is the pH for CAII-inhibitor complex crystallization?
A2: The pH is a critical parameter as it affects the surface charge of the protein and can influence protein-protein contacts necessary for crystal lattice formation. For CAII, a pH range of 7.0 to 9.0 is often explored.[1][3] It is recommended to perform a fine screening of pH in 0.1 or 0.2 unit increments around an initial hit.
Q3: My inhibitor is not very soluble. How can I prepare the protein-inhibitor complex for crystallization trials?
A3: If your inhibitor has low aqueous solubility, you can dissolve it in a minimal amount of an organic solvent like DMSO or ethanol and then add it to the protein solution. It is crucial to keep the final concentration of the organic solvent as low as possible (typically <5% v/v) as it can interfere with crystallization. Always run a control with the same amount of solvent in your protein solution to ensure it does not cause precipitation on its own.
Q4: How can I confirm that my inhibitor is bound to the protein in the crystal?
A4: The definitive way to confirm inhibitor binding is to solve the crystal structure through X-ray diffraction. The resulting electron density map should clearly show the inhibitor bound in the active site of the carbonic anhydrase. The primary binding interaction for many sulfonamide-based inhibitors is the coordination of the sulfonamide group to the active site zinc ion.[4]
Data Presentation
Table 1: Reported Crystallization Conditions for Human Carbonic Anhydrase II (CAII) Complexes
| Component | Concentration/Value | Buffer | Temperature | Method | Reference |
| Precipitant | 2.5 M (NH₄)₂SO₄ | 100 mM Tris-HCl, pH 8.2 | 4.0 °C | Hanging Drop Vapor Diffusion | [1] |
| Protein | 10 mg/mL | ||||
| Inhibitor | 10-molar excess | ||||
| Additive | 5 mM 4-(hydroxymercurybenzoate) |
Table 2: Optimization Conditions for Carbonic Anhydrase IX (CA IX) Mutant
| Precipitant | Concentration | Salt | Buffer | Temperature | Method | Reference | |---|---|---|---|---|---| | PEG 3350, 4000, or 6000 | 20-22% | 0.2 M NaCl | 0.1 M Tris, pH 7.0-7.5 | Not Specified | Hanging Drop Vapor Diffusion |[3] | | PEG 4000 | 30% | 0.2 M Sodium Acetate | 0.1 M Tris, pH 8.5 | Not Specified | Vapor Diffusion Sitting Drop & Microbatch |[3] | | PEG 4000 | 24% | - | 0.1 M Tris, pH 8.0 | Not Specified | Large Volume Drop |[3] |
Experimental Protocols
Protocol 1: Hanging Drop Vapor Diffusion Crystallization of CAII-Inhibitor Complex
-
Preparation of the Complex:
-
Prepare a 10 mg/mL solution of purified Human Carbonic Anhydrase II in a buffer such as 100 mM Tris-HCl, pH 8.5.
-
Prepare a stock solution of the inhibitor. If necessary, dissolve the inhibitor in a minimal amount of DMSO.
-
Add the inhibitor to the protein solution to achieve a 10-fold molar excess. Gently mix and incubate on ice for at least 30 minutes to allow for complex formation.
-
Centrifuge the complex solution at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to remove any precipitate.
-
-
Setting up the Crystallization Plate:
-
Pipette 500 µL of the precipitant solution (e.g., 2.5 M (NH₄)₂SO₄ in 100 mM Tris-HCl, pH 8.2) into the reservoir of a 24-well crystallization plate.[1]
-
On a siliconized glass coverslip, mix 2 µL of the protein-inhibitor complex solution with 2 µL of the precipitant solution from the reservoir.
-
Invert the coverslip and seal the reservoir well with vacuum grease.
-
-
Incubation and Observation:
-
Incubate the plate at a constant temperature, for example, 4°C.[1]
-
Periodically observe the drops under a microscope over several days to weeks for the appearance of crystals.
-
Mandatory Visualization
References
Technical Support Center: Optimizing Dosage of Carbonic Anhydrase Inhibitor SLC-0111 for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the carbonic anhydrase inhibitor SLC-0111 (also known as U-104) in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is SLC-0111 and what is its mechanism of action?
A1: SLC-0111 (also known as U-104) is a potent and selective inhibitor of carbonic anhydrase IX (CA IX) and XII (CA XII).[1][2] These enzymes are tumor-associated and their expression is often induced by hypoxia.[3][4] By inhibiting these enzymes, SLC-0111 disrupts pH regulation in the tumor microenvironment, which can lead to reduced tumor cell growth, increased apoptosis, and potentially enhanced sensitivity to conventional chemotherapies.[3][5]
Q2: What are the typical starting dosages for SLC-0111 in preclinical in vivo studies?
A2: Based on published studies, dosages for SLC-0111 in mouse models of cancer typically range from 19 mg/kg to 38 mg/kg.[1] One study in a breast cancer model showed that 38 mg/kg inhibited primary tumor growth, while 19 mg/kg was effective in inhibiting metastasis formation.[1] Another study in a tongue squamous cell carcinoma model also utilized this compound.[2] It is crucial to perform a dose-response study for your specific animal model and cancer type to determine the optimal dose.
Q3: What is the recommended administration route for SLC-0111 in vivo?
A3: In preclinical studies, SLC-0111 has been administered via oral gavage.[1] A Phase 1 clinical trial in human patients used an oral liquid formulation.[6][7]
Q4: What vehicle solution should be used to formulate SLC-0111 for oral administration?
A4: The oral liquid formulation used in the clinical trial contained soy lecithin, propylene glycol, polyethylene glycol 200, polyethylene glycol 400, and vitamin E tocopherol polyethylene glycol succinate as excipients.[6] For preclinical studies, it is important to develop a vehicle that ensures solubility and bioavailability. A common starting point for oral formulations of sulfonamides is a mixture of DMSO, PEG400, and saline. However, vehicle toxicity should always be evaluated in a control group.
Q5: What is the recommended dosing frequency?
A5: In preclinical models, daily oral administration has been used.[1] The Phase 1 clinical trial also evaluated daily oral dosing.[6][7] The optimal frequency will depend on the pharmacokinetic and pharmacodynamic properties of SLC-0111 in your specific model.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable anti-tumor effect | - Suboptimal dosage: The dose may be too low for the specific tumor model. - Poor bioavailability: The formulation may not be adequately absorbed. - Tumor model insensitivity: The tumor model may not be dependent on CA IX/XII activity. | - Perform a dose-escalation study: Start with a low dose and gradually increase it, monitoring for both efficacy and toxicity. - Optimize the vehicle: Experiment with different vehicle compositions to improve solubility and absorption. Consider pharmacokinetic analysis to determine plasma concentrations. - Confirm CA IX/XII expression: Verify that your tumor model expresses the target enzymes using techniques like immunohistochemistry or western blotting. |
| Signs of toxicity in animals (e.g., weight loss, lethargy, ruffled fur) | - Dosage is too high: The administered dose may be exceeding the maximum tolerated dose (MTD). - Vehicle toxicity: The vehicle solution itself may be causing adverse effects. | - Reduce the dosage: Decrease the dose to a level that is well-tolerated while still aiming for efficacy. - Evaluate vehicle toxicity: Run a control group treated with the vehicle alone to assess its contribution to the observed toxicity. If necessary, explore alternative, less toxic vehicles. |
| Inconsistent results between animals | - Inaccurate dosing: Variability in the preparation or administration of the drug. - Biological variability: Differences in tumor growth rates or drug metabolism between individual animals. | - Ensure accurate and consistent dosing: Carefully prepare the formulation and use precise administration techniques (e.g., gavage needles of appropriate size). - Increase sample size: A larger number of animals per group can help to account for biological variability. - Randomize animals: Randomly assign animals to treatment and control groups to minimize bias. |
| Difficulty dissolving SLC-0111 | - Poor solubility: SLC-0111 is a sulfonamide and may have limited aqueous solubility. | - Use co-solvents: As mentioned in the vehicle formulation section, use of solvents like DMSO and PEGs can aid in dissolution. - Gentle heating and sonication: These techniques can help to dissolve the compound, but care should be taken to avoid degradation. |
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of SLC-0111.
Table 1: Preclinical In Vivo Dosages and Effects of SLC-0111
| Animal Model | Cancer Type | Dosage | Administration Route | Observed Effect | Reference |
| Mice | MDA-MB-231 Breast Cancer | 38 mg/kg | Not Specified | Inhibition of primary tumor growth | [1] |
| Mice | 4T1 Breast Cancer | 19 mg/kg | Not Specified | Inhibition of metastases formation | [1] |
| Balb/c Mice | 4T1 Breast Cancer | 5 mg/mL | Oral Gavage | Significant delay in tumor growth | [1] |
| NOD/SCID Mice | MDA-MB-231 Breast Cancer | 38 mg/kg | Not Specified | Significant delay in primary tumor growth and reduction in cancer stem cell population | [1] |
Table 2: Pharmacokinetic Parameters of SLC-0111 from Phase 1 Clinical Trial (Single Dose, Day 1)
| Dose | Mean Cmax (ng/mL) | Mean AUC(0-24) (μg/mL·h) | Mean Tmax (hours) |
| 500 mg | 4350 | 33 | 2.46 - 6.05 |
| 1000 mg | 6220 | 70 | 2.46 - 6.05 |
| 2000 mg | 5340 | 94 | 2.46 - 6.05 |
Data adapted from a Phase 1 study in patients with advanced solid tumors.[6]
Experimental Protocols
Detailed Methodology for In Vivo Tumor Growth Inhibition Study
This protocol is a generalized example based on common practices in preclinical oncology research and the information gathered on SLC-0111.
-
Animal Model: Select an appropriate immunodeficient mouse strain (e.g., NOD/SCID) for xenograft studies.
-
Cell Culture and Implantation: Culture the desired cancer cell line (e.g., MDA-MB-231) under standard conditions. Harvest and resuspend the cells in a suitable medium (e.g., Matrigel) for subcutaneous or orthotopic implantation.
-
Tumor Growth Monitoring: Once tumors are palpable and reach a predetermined size (e.g., 100 mm³), randomize the animals into treatment and control groups. Measure tumor volume using calipers at regular intervals (e.g., twice a week).
-
Drug Formulation: Prepare the SLC-0111 formulation. For example, dissolve SLC-0111 in a vehicle of DMSO, then dilute with PEG400 and finally with sterile saline to the desired final concentration and vehicle ratio. Prepare a fresh solution for each dosing day.
-
Dosing: Administer the SLC-0111 formulation or vehicle control to the respective groups via oral gavage daily at the determined dosage (e.g., 38 mg/kg).
-
Monitoring: Monitor the animals daily for signs of toxicity, including body weight changes, changes in behavior, and overall health.
-
Endpoint: Continue the experiment until tumors in the control group reach a predetermined endpoint size or for a specified duration. At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, histological analysis).
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. just.ustc.edu.cn [just.ustc.edu.cn]
- 3. Inhibition of Carbonic Anhydrase IX by Ureidosulfonamide Inhibitor U104 Reduces Prostate Cancer Cell Growth, But Does Not Modulate Daunorubicin or Cisplatin Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. tandfonline.com [tandfonline.com]
- 6. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Carbonic Anhydrase Inhibitor 21
Disclaimer: "Carbonic anhydrase inhibitor 21" is a fictional designation. This technical support guide is based on the well-characterized, clinical-stage carbonic anhydrase inhibitor SLC-0111 , supplemented with general knowledge of other carbonic anhydrase inhibitors (CAIs) such as acetazolamide and methazolamide.
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals using SLC-0111 and other related carbonic anhydrase inhibitors in their experiments.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental work with carbonic anhydrase inhibitors.
| Question | Possible Causes | Troubleshooting Steps |
| 1. My cells are showing unexpected levels of toxicity or apoptosis after treatment. What could be the cause? | 1. Off-target effects: The inhibitor may be affecting other enzymes or pathways essential for cell survival. 2. Incorrect dosage: The concentration used may be too high for the specific cell line. 3. Solvent toxicity: The vehicle (e.g., DMSO) concentration may be too high. 4. Sub-optimal cell culture conditions: Cells may be stressed due to other factors. | 1. Review the inhibitor's selectivity profile. Compare your working concentration to the known IC50 values for off-target isoforms (see Table 1). 2. Perform a dose-response curve. Determine the IC50 for your specific cell line and use a concentration appropriate for your experimental goals. 3. Check the final solvent concentration. Ensure it is below the toxic threshold for your cells (typically <0.5% for DMSO). 4. Run a vehicle-only control. This will help differentiate between inhibitor-induced toxicity and solvent effects. 5. Ensure healthy cell cultures. Passage cells regularly and check for contamination. |
| 2. I am observing inconsistent or lower-than-expected inhibition of carbonic anhydrase activity in my in vitro assays. | 1. Inhibitor degradation: The compound may be unstable under the experimental conditions. 2. Incorrect buffer components: Some buffer components can interfere with the assay. 3. Enzyme activity issues: The recombinant carbonic anhydrase may have low activity. 4. Inaccurate inhibitor concentration: Errors in serial dilutions can lead to incorrect final concentrations. | 1. Prepare fresh inhibitor solutions for each experiment. Avoid repeated freeze-thaw cycles. 2. Verify buffer compatibility. Ensure the buffer pH is stable and that it does not contain components that chelate zinc, which is essential for CA activity. 3. Validate enzyme activity. Run a positive control with a well-characterized inhibitor like acetazolamide. 4. Confirm inhibitor concentration. Use a spectrophotometric method to verify the concentration of your stock solution, if possible. |
| 3. I am seeing unexpected phenotypic changes in my cells that are not consistent with carbonic anhydrase inhibition. | 1. Off-target signaling pathway modulation: The inhibitor may be indirectly affecting other signaling pathways.[1] 2. Alteration of intracellular or extracellular pH: Inhibition of CAs can lead to changes in pH, which can have widespread effects on cellular processes.[2] | 1. Investigate potential off-target pathways. Based on in silico predictions, SLC-0111 may interact with targets such as histone deacetylase (HDAC) 3.[3] 2. Measure intracellular and extracellular pH. Use pH-sensitive dyes to determine if the observed effects correlate with pH changes. 3. Perform rescue experiments. If an off-target pathway is suspected, try to rescue the phenotype by modulating that pathway with a known activator or inhibitor. |
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and off-target isoforms for SLC-0111?
SLC-0111 is a selective inhibitor of the tumor-associated transmembrane carbonic anhydrase isoforms CA IX and CA XII.[4] It shows significantly weaker inhibition of the cytosolic off-target isoforms CA I and CA II.[5][6]
Q2: What is the recommended solvent and storage for SLC-0111?
For in vitro experiments, SLC-0111 can be dissolved in DMSO. Stock solutions should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles. For in vivo studies, the formulation may vary, and it is crucial to consult the specific product datasheet or relevant literature.
Q3: How can I experimentally determine the selectivity profile of my carbonic anhydrase inhibitor?
To determine the selectivity profile, you should perform in vitro inhibition assays against a panel of purified human carbonic anhydrase isoforms. A common and reliable method is the stopped-flow CO2 hydration assay. This will allow you to determine the inhibition constant (Ki) or IC50 value for each isoform, providing a quantitative measure of selectivity.
Q4: Are there any known off-target signaling pathways affected by carbonic anhydrase inhibitors?
While specific off-target signaling pathways for SLC-0111 are still under investigation, CAIs, in general, can indirectly influence various pathways due to their primary effect on pH regulation. For instance, changes in intracellular and extracellular pH can impact the activity of pH-sensitive enzymes and transporters, potentially affecting pathways involved in cell proliferation, metabolism, and invasion.[2][7] Network pharmacology studies on methazolamide suggest potential interactions with inflammatory pathways involving TNF, IL-6, and nitric oxide production, and targets such as PTGS2, ESR1, GSK3β, and JAK2.[1]
Q5: What are some of the common systemic side effects of carbonic anhydrase inhibitors that might be relevant for in vivo studies?
Systemic administration of CAIs can lead to several side effects, including metabolic acidosis, electrolyte imbalances (hypokalemia, hyponatremia), and renal effects.[8][9] In some cases, hematologic reactions and hepatotoxicity have been reported with certain CAIs.[8]
Data Presentation
Table 1: Inhibitory Activity of SLC-0111 and Reference Compounds against Carbonic Anhydrase Isoforms
| Compound | CA I (IC50/Ki) | CA II (IC50/Ki) | CA IX (IC50/Ki) | CA XII (IC50/Ki) |
| SLC-0111 | Micromolar inhibitor | Micromolar inhibitor | 45 nM (Ki)[5][6] / 0.048 µg/mL (IC50)[10] | 4.5 nM (Ki)[5][6] / 0.096 µg/mL (IC50)[10] |
| Acetazolamide (AAZ) | 250 nM (Ki) | 12.5 nM (Ki) | 0.105 µg/mL (IC50)[10] | 0.029 µg/mL (IC50)[10] |
Note: IC50 values are dependent on assay conditions. Ki values represent the inhibition constant.
Table 2: Cytotoxicity of SLC-0111 in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) |
| HT-29 | Colorectal Carcinoma | 13.53[10] |
| MCF7 | Breast Cancer | 18.15[10] |
| PC3 | Prostate Cancer | 8.71[10] |
| CCD-986sk | Normal Skin Fibroblasts | 45.70[10] |
Experimental Protocols
Protocol: In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydration Assay)
This protocol outlines a standard method for determining the inhibitory potency (Ki) of a compound against different CA isoforms.
Materials:
-
Purified recombinant human carbonic anhydrase isoforms (e.g., CA II, CA IX)
-
Test inhibitor (e.g., SLC-0111) and control inhibitor (e.g., Acetazolamide)
-
Assay buffer (e.g., 10 mM HEPES or TRIS, pH 7.5)
-
CO2-saturated water
-
pH indicator (e.g., p-nitrophenol)
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme Preparation:
-
Reconstitute the lyophilized CA enzyme in the assay buffer to a known stock concentration.
-
On the day of the experiment, dilute the enzyme stock to the final working concentration in the assay buffer. The final concentration should be low enough to ensure accurate Ki determination.
-
-
Inhibitor Preparation:
-
Prepare a stock solution of the test inhibitor and control inhibitor in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the inhibitor stock solutions in the assay buffer to create a range of concentrations to be tested.
-
-
Assay Performance:
-
Equilibrate the stopped-flow instrument to the desired temperature (typically 25°C).
-
In one syringe of the stopped-flow instrument, load the enzyme solution pre-incubated with the desired concentration of the inhibitor (or vehicle control). This solution also contains the pH indicator.
-
In the other syringe, load the CO2-saturated water (the substrate).
-
Rapidly mix the contents of the two syringes. The hydration of CO2 to carbonic acid will cause a change in pH, which is detected by the change in absorbance of the pH indicator over time.
-
Record the initial rate of the reaction.
-
-
Data Analysis:
-
Plot the initial reaction rates against the inhibitor concentrations.
-
Fit the data to the appropriate inhibition model (e.g., Morrison equation for tight-binding inhibitors) to determine the IC50 value.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation for competitive inhibitors, if applicable.
-
Visualizations
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Caption: Experimental workflow for assessing off-target effects.
Caption: Hypothesized signaling effects of CAIX/XII inhibition.
References
- 1. Revealing mechanism of Methazolamide for treatment of ankylosing spondylitis based on network pharmacology and GSEA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Addition of carbonic anhydrase 9 inhibitor SLC-0111 to temozolomide treatment delays glioblastoma growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration [frontiersin.org]
- 4. SLC-0111 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. tandfonline.com [tandfonline.com]
- 6. The Carbonic Anhydrase IX inhibitor SLC-0111 as emerging agent against the mesenchymal stem cell-derived pro-survival effects on melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Carbonic Anhydrase IX Inhibitor SLC-0111
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Carbonic Anhydrase IX (CAIX) inhibitor, SLC-0111 (also known as Compound 21).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of SLC-0111?
A1: SLC-0111 is a potent and selective inhibitor of Carbonic Anhydrase IX (CAIX), a transmembrane enzyme highly expressed in many solid tumors.[1][2][3] CAIX is induced by hypoxia and plays a crucial role in regulating intra- and extracellular pH, which is vital for cancer cell survival, proliferation, and metastasis.[1][2][3] By inhibiting CAIX, SLC-0111 disrupts pH regulation, leading to intracellular acidification and subsequent inhibition of tumor growth and survival.[4]
Q2: Why is SLC-0111 often used in combination with other chemotherapeutic agents?
A2: The tumor microenvironment, characterized by hypoxia and acidosis, often contributes to resistance to conventional chemotherapies.[3] SLC-0111, by targeting the pH-regulating function of CAIX, can sensitize cancer cells to other treatments.[5][6] Studies have shown that combining SLC-0111 with drugs like cisplatin, 5-Fluorouracil, paclitaxel, and doxorubicin can enhance their cytotoxic effects and overcome drug resistance.[5][6]
Q3: What are the known off-target effects of SLC-0111?
A3: While SLC-0111 is a selective inhibitor of CAIX and CAXII, it can inhibit other carbonic anhydrase isoforms, such as CAI and CAII, at higher micromolar concentrations.[2] Researchers should consider the expression levels of these off-target isoforms in their experimental models.
Q4: How can I determine if my cell line is a good model for SLC-0111 studies?
A4: The ideal cell line for studying SLC-0111 should express high levels of CAIX, particularly under hypoxic conditions. You can assess CAIX expression using techniques like Western blotting, immunohistochemistry, or quantitative PCR. For example, the HT-29 colorectal carcinoma cell line is known to overexpress CAIX under hypoxia.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no inhibitory effect of SLC-0111 | 1. Low or absent CAIX expression in the cell line. 2. Inappropriate experimental conditions (e.g., normoxia instead of hypoxia). 3. Degradation of the SLC-0111 compound. 4. Acquired resistance to SLC-0111. | 1. Verify CAIX expression in your cell line via Western Blot or qPCR. Consider using a positive control cell line known to express high levels of CAIX. 2. Induce CAIX expression by culturing cells under hypoxic conditions (e.g., 1% O2) for 24-48 hours prior to and during the experiment. 3. Ensure proper storage of SLC-0111 (as recommended by the manufacturer) and prepare fresh stock solutions for each experiment. 4. Investigate potential resistance mechanisms (see below). |
| High background or inconsistent results in cell-based assays | 1. Cell seeding density is too high or too low. 2. Uneven cell plating. 3. Edge effects in multi-well plates. 4. Contamination of cell cultures. | 1. Optimize cell seeding density for your specific cell line and assay duration to ensure cells are in the exponential growth phase during the experiment. 2. Ensure a single-cell suspension before plating and use appropriate techniques for even distribution. 3. To minimize edge effects, avoid using the outer wells of the plate for experimental samples or fill them with sterile PBS or media. 4. Regularly check for and address any microbial contamination in your cell cultures. |
| Difficulty in interpreting apoptosis assay results | 1. Suboptimal concentration of SLC-0111 or other treatments. 2. Incorrect timing of the assay. 3. Issues with Annexin V/PI staining. | 1. Perform a dose-response experiment to determine the optimal concentration of SLC-0111 for inducing apoptosis in your cell line. 2. Conduct a time-course experiment to identify the optimal time point for observing apoptosis after treatment. 3. Ensure that the Annexin V binding buffer contains sufficient calcium. Use appropriate controls (unstained, single-stained) to set up flow cytometer compensation and gating. |
| Variability in wound healing/migration assay results | 1. Inconsistent scratch/wound creation. 2. Cell proliferation affecting wound closure. 3. Serum in the media promoting migration. | 1. Use a consistent method for creating the scratch, such as a p200 pipette tip, and ensure the scratch width is uniform across all wells. 2. Use a proliferation inhibitor (e.g., mitomycin C) or serum-free/low-serum media to distinguish between cell migration and proliferation. 3. Perform the assay in serum-free or low-serum media to minimize the confounding effects of serum-induced migration. |
Mechanisms of Resistance to SLC-0111
Acquired resistance to SLC-0111 can be a significant challenge. The following signaling pathways are often implicated:
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Hypoxia-Inducible Factor 1-alpha (HIF-1α) Pathway: Under hypoxic conditions, HIF-1α is stabilized and activates the transcription of numerous genes, including CA9.[8][9][10] Persistent activation of this pathway can contribute to the overexpression of CAIX, potentially requiring higher concentrations of SLC-0111 for effective inhibition.
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PI3K/AKT/mTOR Pathway: The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival.[11][][13] Its activation has been linked to resistance to various cancer therapies.[14][15] In the context of SLC-0111 resistance, this pathway may promote cell survival mechanisms that counteract the effects of intracellular acidification.
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Upregulation of Drug Efflux Pumps: ATP-binding cassette (ABC) transporters are a family of membrane proteins that can actively transport various drugs out of the cell, leading to reduced intracellular drug concentrations and resistance.[16][17][18][19][20] While direct evidence for the role of ABC transporters in SLC-0111 resistance is still emerging, it is a plausible mechanism to investigate in resistant cell lines.
Data Presentation
Table 1: IC50 Values of SLC-0111 and a Novel Analog (Pyr) in Various Cancer Cell Lines
| Cell Line | Cancer Type | Compound | IC50 (µg/mL) | Reference |
| MCF7 | Breast Cancer | SLC-0111 | 18.15 | [1] |
| MCF7 | Breast Cancer | Pyr | 11.20 | [1] |
| PC3 | Prostate Cancer | SLC-0111 | 8.71 | [1] |
| PC3 | Prostate Cancer | Pyr | 8.36 | [1] |
| HT-29 | Colon Cancer | SLC-0111 | 13.53 | [1] |
| HT-29 | Colon Cancer | Pyr | 27.74 | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for assessing the effect of SLC-0111 on the viability of cancer cells.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
SLC-0111
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of SLC-0111 (and/or other chemotherapeutic agents) and include untreated and vehicle-treated controls.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) under normoxic or hypoxic conditions.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Wound Healing (Scratch) Assay
This protocol is designed to assess the effect of SLC-0111 on cancer cell migration.
Materials:
-
6-well or 12-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
SLC-0111
-
p200 pipette tip or a specialized wound healing insert
-
Microscope with a camera
Procedure:
-
Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Create a "scratch" or cell-free gap in the monolayer using a sterile p200 pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh low-serum or serum-free medium containing different concentrations of SLC-0111 or vehicle control.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound in the control wells is nearly closed.
-
Measure the width of the scratch at different time points and calculate the percentage of wound closure.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This protocol allows for the quantification of apoptotic and necrotic cells following treatment with SLC-0111.
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
SLC-0111
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of SLC-0111 and appropriate controls for the determined optimal time.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Visualizations
Caption: Experimental workflow for evaluating SLC-0111 efficacy.
Caption: Signaling pathways implicated in SLC-0111 resistance.
References
- 1. Frontiers | Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity [frontiersin.org]
- 2. tandfonline.com [tandfonline.com]
- 3. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. flore.unifi.it [flore.unifi.it]
- 6. mdpi.com [mdpi.com]
- 7. Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic Targeting Hypoxia-Inducible Factor (HIF-1) in Cancer: Cutting Gordian Knot of Cancer Cell Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration [frontiersin.org]
- 10. Hypoxia-Inducible Factor-1: A Novel Therapeutic Target for the Management of Cancer, Drug Resistance, and Cancer-Related Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 13. Targeting PI3K/AKT/mTOR signaling to overcome drug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The PI3K-AKt-mTOR Pathway and New Tools to Prevent Acquired Hormone Resistance in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. The role of ABC transporters in drug resistance, metabolism and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The role of ABC transporters in drug resistance, metabolism and toxicity - Scientific Background - Solvo Biotechnology [solvobiotech.com]
- 19. ATP-Binding Cassette and Solute Carrier Transporters: Understanding Their Mechanisms and Drug Modulation Through Structural and Modeling Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
"minimizing side effects of Carbonic anhydrase inhibitor 21 in animal models"
Frequently Asked Questions (FAQs)
A1: The side effects of CAIs are dose-dependent and can be broadly categorized into systemic and local effects. Systemic side effects are more common with oral or intravenous administration and are primarily due to the inhibition of carbonic anhydrase in various tissues. The most significant systemic side effect is metabolic acidosis.[1][2][3][4][5] Other systemic adverse events can include fatigue, paresthesias, nausea, dizziness, hypokalemia, and the formation of kidney stones.[6][7] Topical administration, often used in ophthalmic studies, generally results in minimal systemic side effects.[8] However, local side effects in the eye can occur, including blurred vision, irritation, corneal edema, and allergic reactions.[8][9] In some preclinical studies with related compounds, teratogenic effects, such as skeletal defects, have been observed in rats.[10][11]
Q2: How can I minimize metabolic acidosis in my animal models?
A2: Minimizing metabolic acidosis is a key consideration when working with systemic CAIs. Here are several strategies:
-
Gradual Dose Escalation: A slow increase in the dosage can allow the animal's renal system to adapt, potentially reducing the severity of acidosis.[14]
-
Bicarbonate Supplementation: Administering sodium bicarbonate can help to counteract the loss of bicarbonate in the urine, although this is considered an unproven remedy in some contexts.[14]
-
Monitoring: Regularly monitor blood gas and electrolyte levels (especially bicarbonate and potassium) to detect and manage acidosis early.[7]
A3: Yes, formulation can play a crucial role in mitigating side effects. Some approaches include:
-
Modified Release Formulations: Developing a controlled-release formulation can reduce the peak plasma concentration (Cmax) of the drug, which may be linked to certain toxic effects, while maintaining the overall exposure (AUC).[15]
-
Topical Formulations: For localized targets, such as the eye, topical administration can maximize efficacy at the target site while minimizing systemic exposure and associated side effects.[8][16] Nanoemulsion in situ gels, for example, have been shown to be safe and effective for ocular delivery of CAIs like brinzolamide.[17]
Troubleshooting Guides
Issue 1: Unexpectedly High Incidence of Systemic Side Effects (e.g., lethargy, weight loss)
| Potential Cause | Troubleshooting Step |
| Incorrect Dosing: The administered dose may be too high for the specific animal model or strain. | Action: Review and recalculate the dose based on the animal's body weight. Consider performing a dose-response study to determine the minimum effective dose. A systematic review of acetazolamide suggests that the risk of side effects like paresthesias and dysgeusia increases with higher doses.[12][13] |
| Rapid Drug Absorption: A fast absorption rate can lead to high peak plasma concentrations. | Action: Consider a modified-release formulation or more frequent, smaller doses. |
| Animal Health Status: Pre-existing renal or hepatic conditions can impair drug clearance and exacerbate toxicity.[7] | Action: Ensure all animals are healthy and free from underlying diseases before starting the experiment. Monitor renal and liver function throughout the study. |
| Drug-Drug Interactions: Concomitant administration of other drugs may alter the pharmacokinetics or pharmacodynamics of CAI-21. | Action: Review all medications being administered to the animals for potential interactions. |
Issue 2: Ocular Irritation or Inflammation with Topical Administration
| Potential Cause | Troubleshooting Step |
| Formulation Excipients: The vehicle or preservatives in the topical formulation may be causing irritation. | Action: Test the vehicle alone as a control to determine if it is the source of the irritation. Consider reformulating with different, less irritating excipients. |
| Concentration of CAI-21: The concentration of the active ingredient may be too high. | Action: Perform a dose-ranging study with different concentrations to find the optimal balance between efficacy and tolerability. |
| Pre-existing Ocular Conditions: Animals may have underlying eye conditions that make them more susceptible to irritation. | Action: Conduct a thorough ophthalmic examination of all animals before the study begins to exclude those with pre-existing conditions. |
| Application Technique: Improper administration technique can cause mechanical irritation. | Action: Ensure that personnel are properly trained in topical ocular drug administration to minimize contact with the cornea and surrounding tissues. |
Quantitative Data on Carbonic Anhydrase Inhibitor Side Effects
Table 1: Acute Toxicity of Methazolamide in Mice
| Route of Administration | LD50 (mg/kg) |
| Intraperitoneal | 2420 |
| Intravenous | > 1000 |
Source: AA Pharma, 2010[11]
Table 2: Intraocular Pressure (IOP) Reduction and Side Effects of Topical CAIs in Animal Models
| Drug | Animal Model | Concentration | Maximal IOP Reduction (%) | Observed Side Effects | Reference |
| Dorzolamide | Glaucomatous Monkeys | 0.5% | 22 | No adverse effects on the eye reported. | [15] |
| Dorzolamide | Glaucomatous Monkeys | 1.0% | 30 | No adverse effects on the eye reported. | [15] |
| Dorzolamide | Glaucomatous Monkeys | 2.0% | 37 | No adverse effects on the eye reported. | [15] |
| Brinzolamide | Hypertensive Monkeys | 1.0% | 22.7 | Not specified. | [18] |
| Brinzolamide | Normotensive Rabbits | 1.0% | 10.5 | Well-tolerated. | [17][18] |
Table 3: Dose-Dependent Side Effects of Acetazolamide (Human Data, for reference)
| Side Effect | Number Needed to Harm (95% CI) | Dose-Dependent Increase in Risk? |
| Paresthesias | 2.3 (2.0 - 2.7) | Yes |
| Dysgeusia (Taste disturbance) | 18 (10 - 38) | Yes |
| Polyuria | 17 (9 - 49) | No |
| Fatigue | 11 (6 - 24) | Non-significant trend towards increase |
Source: Schmickl CN, et al., 2020[12][13]
Experimental Protocols
Protocol 1: Oral Administration of CAI-21 in Rats via Gavage
Materials:
-
Appropriately sized gavage needles (e.g., 16-18 gauge for adult rats)[19]
-
Syringes
-
Animal scale
Procedure:
-
Animal Preparation: Weigh each rat to determine the correct dosing volume. The maximum recommended volume is 10-20 ml/kg.[19]
-
Gavage Needle Measurement: Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach. Mark the needle to ensure it is not inserted too far.[19][20]
-
Restraint: Securely restrain the rat in a vertical position to align the head and esophagus.
-
Insertion: Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the upper palate towards the esophagus. The animal should swallow as the tube passes. Do not force the needle.[19][21]
-
Removal: Gently remove the gavage needle along the same path of insertion.
-
Monitoring: Observe the animal for at least 5-10 minutes for any signs of distress, such as labored breathing.[19][22]
Protocol 2: Assessment of Ocular Irritation in Rabbits (Modified Draize Test)
Materials:
-
Control vehicle
-
Slit lamp or other ophthalmic examination equipment
-
Scoring system for ocular lesions (e.g., based on cornea, iris, and conjunctiva)
Procedure:
-
Animal Selection: Use healthy adult albino rabbits with no pre-existing ocular abnormalities.
-
Baseline Examination: Perform a thorough ophthalmic examination of both eyes of each rabbit before the study.
-
Observation: Examine the eyes at predefined time points (e.g., 1, 24, 48, and 72 hours) after instillation.
-
Scoring: Score the degree of ocular reaction (redness, swelling, discharge, corneal opacity) using a standardized scoring system. A study on a brinzolamide nanoemulsion reported irritation scores of 0.33, indicating a non-irritant property.[17]
-
Data Analysis: Compare the scores of the treated and control eyes to determine the irritation potential of the formulation.
Visualizations
Caption: Experimental workflow for oral gavage administration.
Caption: Logical relationship for troubleshooting side effects.
References
- 1. ck12.org [ck12.org]
- 2. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
- 3. lecturio.com [lecturio.com]
- 4. litfl.com [litfl.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Serious Adverse Events of Oral and Topical Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Topical carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How Do Antiglaucoma Carbonic Anhydrase Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]
- 10. Acetazolamide dysmelia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aapharma.ca [aapharma.ca]
- 12. Side effects of acetazolamide: a systematic review and meta-analysis assessing overall risk and dose dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Reducing side effects of carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The preclinical pharmacology of dorzolamide hydrochloride, a topical carbonic anhydrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Topical carbonic anhydrase inhibitors and glaucoma in 2021: where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Investigating the ocular toxicity potential and therapeutic efficiency of in situ gel nanoemulsion formulations of brinzolamide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. iovs.arvojournals.org [iovs.arvojournals.org]
- 19. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 20. research-support.uq.edu.au [research-support.uq.edu.au]
- 21. ouv.vt.edu [ouv.vt.edu]
- 22. instechlabs.com [instechlabs.com]
Technical Support Center: Carbonic Anhydrase Inhibitor 21 (CAI-21)
Frequently Asked Questions (FAQs)
-
Phase I Metabolism:
-
Oxidation: Primarily hydroxylation of the aromatic ring and alkyl substituents, mediated by cytochrome P450 enzymes (CYPs) in the liver.
-
-
Phase II Metabolism:
-
Glucuronidation: Conjugation of a glucuronic acid moiety to hydroxylated metabolites.
-
Sulfation: Addition of a sulfo group, often competing with glucuronidation.
-
These pathways increase the water solubility of the compound, facilitating its excretion.[1]
A2: Several factors could contribute to lower-than-expected metabolic rates in microsomal assays:
-
Cofactor Limitation: Ensure that NADPH, a critical cofactor for CYP450 enzymes, is present at an optimal concentration and has not degraded.
-
Microsome Quality: The activity of liver microsomes can vary between batches and can decrease with improper storage. Verify the activity of your microsomal batch with a known substrate.
-
Incorrect pH or Temperature: The optimal pH for most CYP enzymes is around 7.4. Ensure your incubation buffer is correctly prepared and the incubation temperature is maintained at 37°C.
A3: Variability in stability can arise from several sources:
-
Buffer Composition: The stability of sulfonamide-based inhibitors can be pH-dependent.[2] Ensure consistent buffer composition and pH across all experiments.
-
Light Sensitivity: Some compounds are light-sensitive. Protect your samples from light during incubation and storage.
Troubleshooting Guides
Guide 1: Inconsistent Results in Cell-Based Degradation Assays
| Symptom | Possible Cause | Suggested Solution |
| High variability in CAI-21 concentration between replicate wells. | Inconsistent cell seeding density. | Ensure a homogenous cell suspension and use a calibrated multichannel pipette for seeding. |
| Cell health issues (e.g., contamination, over-confluence). | Regularly check cell morphology under a microscope. Perform mycoplasma testing. Ensure cells are in the logarithmic growth phase. | |
| CAI-21 appears more stable in cell-based assays compared to microsomal assays. | Presence of efflux transporters in cells actively removing CAI-21. | Consider using cell lines with known transporter expression profiles or co-incubating with known transporter inhibitors. |
| Lower metabolic enzyme expression in the chosen cell line compared to liver microsomes. | Use a cell line with higher metabolic capacity (e.g., HepG2) or primary hepatocytes. |
Guide 2: Difficulty Identifying CAI-21 Metabolites
| Symptom | Possible Cause | Suggested Solution |
| No clear metabolite peaks in LC-MS analysis. | Metabolite concentrations are below the limit of detection. | Increase the incubation time, the concentration of CAI-21 (if not causing inhibition), or the amount of protein (microsomes or cells). Concentrate the sample before analysis. |
| The analytical method is not optimized for the expected metabolites. | Develop an LC-MS/MS method with multiple reaction monitoring (MRM) transitions predicted for likely metabolites (e.g., +16 Da for hydroxylation, +176 Da for glucuronidation). | |
| Unidentifiable peaks in the chromatogram. | Interference from the matrix (buffer components, cell lysate). | Run appropriate controls (e.g., matrix without CAI-21) to identify background peaks. Use solid-phase extraction (SPE) for sample cleanup. |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability of CAI-21 in Human Liver Microsomes
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, prepare a reaction mixture containing:
-
Phosphate buffer (100 mM, pH 7.4)
-
Human liver microsomes (final concentration 0.5 mg/mL)
-
-
-
Pre-incubation:
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
-
Quenching:
-
Immediately stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Vortex the quenched sample and centrifuge at 14,000 rpm for 10 minutes to pellet the protein.
-
-
Analysis:
-
Data Analysis:
Protocol 2: Identification of CAI-21 Metabolites in HepG2 Cells
-
Cell Culture:
-
Culture HepG2 cells in a suitable medium (e.g., DMEM with 10% FBS) in 6-well plates until they reach 80-90% confluency.
-
-
-
Incubation:
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.
-
-
Sample Collection:
-
Collect the cell culture medium.
-
Wash the cells with PBS, then lyse them using a suitable lysis buffer.
-
-
Sample Preparation:
-
Combine the medium and cell lysate.
-
Perform protein precipitation with ice-cold acetonitrile.
-
Centrifuge to remove precipitated proteins.
-
The supernatant can be further concentrated and cleaned up using solid-phase extraction (SPE).
-
-
LC-MS/MS Analysis:
-
Analyze the prepared sample using a high-resolution mass spectrometer to identify potential metabolites based on their accurate mass and fragmentation patterns.
-
Data Presentation
Table 1: Metabolic Stability of CAI-21 in Liver Microsomes of Different Species
| Species | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human | 45.2 ± 3.1 | 30.7 ± 2.1 |
| Rat | 28.6 ± 2.5 | 48.4 ± 4.2 |
| Mouse | 15.8 ± 1.9 | 87.7 ± 10.5 |
| Dog | 62.1 ± 4.5 | 22.3 ± 1.6 |
| Monkey | 55.4 ± 3.8 | 25.0 ± 1.7 |
Visualizations
Caption: Troubleshooting workflow for inconsistent results.
References
Technical Support Center: Carbonic Anhydrase Inhibitor 21 (CAI-21)
Troubleshooting Guides
Issue: Poor Aqueous Solubility of CAI-21
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Intrinsic low solubility of the free drug. | 1. pH Modification: Determine the pKa of CAI-21 and assess solubility at different pH values. CAIs are often weak acids.[2] 2. Co-solvent Systems: Evaluate the use of co-solvents such as ethanol, propylene glycol, or DMSO in your vehicle for preclinical studies. | Increased concentration of CAI-21 in solution. |
| Precipitation upon dilution of a stock solution. | 1. Use of Surfactants: Incorporate pharmaceutically acceptable surfactants like Labrasol or Pluronic F127 to maintain solubility upon dilution.[1] 2. Formulation in Lipid-Based Systems: Explore self-emulsifying drug delivery systems (SEDDS) or microemulsions to keep the drug in a solubilized state.[1] | Prevention or reduction of drug precipitation in aqueous media. |
| Insufficient drug loading in the formulation. | Nanoparticle Formulation: Encapsulate CAI-21 into nanoparticles, such as those made from PLGA or hyaluronic acid, to improve solubility and stability.[3][4] | Higher and more stable drug concentration in the formulation. |
Issue: Low Permeability of CAI-21 Across Caco-2 Monolayers
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Hydrophilicity or unfavorable physicochemical properties. | Prodrug Approach: Synthesize a more lipophilic prodrug of CAI-21. For instance, an ester prodrug can enhance membrane permeability and then be hydrolyzed back to the active drug by intracellular esterases.[5][6] | Increased Papp value in Caco-2 assays and potentially higher oral bioavailability. |
| Efflux by transporters (e.g., P-glycoprotein). | Co-administration with Efflux Inhibitors: In your in vitro model, include a known P-gp inhibitor (e.g., verapamil) to confirm if CAI-21 is a substrate. Note: This is for mechanistic understanding and not a direct formulation strategy for clinical use. | Increased intracellular concentration of CAI-21 and a higher A-to-B Papp value. |
| Poor partitioning into the cell membrane. | Formulation with Permeation Enhancers: Investigate the use of excipients that can act as permeation enhancers. For example, some surfactants used in formulations can transiently open tight junctions. | Improved transport of CAI-21 across the cell monolayer. |
Frequently Asked Questions (FAQs)
A1: The primary challenges are often poor aqueous solubility and/or low intestinal permeability.[1][7] Many small molecule inhibitors can be difficult to formulate for oral delivery due to their physicochemical properties. Additionally, some CAIs may be subject to efflux by intestinal transporters, further limiting their absorption.
A5: A discrepancy between in vitro and in vivo results can arise from several factors. First-pass metabolism in the liver can significantly reduce the amount of active drug reaching systemic circulation. Plasma protein binding can also affect the free drug concentration.[2] It is also possible that the in vitro model (e.g., Caco-2 cells) does not fully recapitulate the complexity of the in vivo environment, including the presence of the mucus layer and gut microbiome.
Experimental Protocols
Protocol 1: Preparation of a Prodrug of CAI-21
This protocol describes a general method for creating an acylated glycosyl prodrug of a sulfonamide-containing CAI, a strategy that can improve membrane permeability.[8]
-
Synthesis of Glycopyranosyl Azide: Start with a suitably protected glycopyranose (e.g., per-O-acetylated glucose).
-
Convert the anomeric hydroxyl group to a leaving group (e.g., bromide).
-
Displace the leaving group with sodium azide to form the glycopyranosyl azide.
-
Synthesis of Ethynyl Benzene Sulfonamide: Prepare a benzene sulfonamide with an ethynyl group at the 3- or 4-position.
-
Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
-
Dissolve the acylated glycopyranosyl azide and the ethynyl benzene sulfonamide in a suitable solvent (e.g., a mixture of t-BuOH and water).
-
Add a catalytic amount of a copper(I) source (e.g., copper(II) sulfate and sodium ascorbate).
-
Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.
-
-
Purification: Purify the resulting glycoconjugate prodrug using column chromatography.
-
Characterization: Confirm the structure of the prodrug using NMR and mass spectrometry.
Protocol 2: Formulation of CAI-21 in Lipid-Coated Mesoporous Silica Nanoparticles (MSNPs)
This protocol is adapted from a method for co-delivery of a CA inhibitor and another drug, which can be modified for single-drug delivery to improve solubility and provide sustained release.[10]
-
Synthesis of MSNPs: Synthesize MSNPs using a standard sol-gel method with a template (e.g., CTAB).
-
Drug Loading:
-
Stir the mixture for 24 hours to allow the drug to load into the mesopores.
-
Centrifuge and wash the particles to remove unloaded drug.
-
Lipid Coating:
-
Prepare a lipid film by evaporating a solution of lipids (e.g., DSPC and cholesterol) in chloroform.
-
Hydrate the lipid film with a buffer solution containing the drug-loaded MSNPs.
-
Sonicate the mixture to form lipid-coated MSNPs.
-
-
Characterization:
-
Determine particle size and zeta potential using Dynamic Light Scattering (DLS).
-
Assess drug loading efficiency by dissolving a known amount of the nanoparticles and quantifying the drug content via HPLC.
-
Perform in vitro drug release studies at different pH values (e.g., pH 7.4 and pH 5.5) to simulate physiological and endosomal conditions.[10]
-
Data Presentation
Table 1: Solubility of CAI-21 in Various Formulations
| Formulation Vehicle | CAI-21 Concentration (µg/mL) | Fold Increase in Solubility |
| Phosphate Buffered Saline (PBS), pH 7.4 | 5.2 ± 0.8 | 1.0 |
| PBS with 5% DMSO | 150.6 ± 12.3 | 29.0 |
| 2% (w/v) Hyperbranched Polymer in PBS[9] | 13.1 ± 1.5 | 2.5 |
| SEDDS Formulation (Labrasol/Cremophor/Capryol) | > 2000 | > 380 |
| Lipid-Coated MSNP Formulation | 1250.4 ± 89.7 (in suspension) | 240.5 |
Data are presented as mean ± SD (n=3) and are illustrative.
Table 2: In Vitro Permeability of CAI-21 and its Prodrug Across Caco-2 Monolayers
| Compound | Direction | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |
| CAI-21 | A to B | 0.8 ± 0.2 | 4.5 |
| B to A | 3.6 ± 0.5 | ||
| CAI-21 Prodrug | A to B | 4.2 ± 0.7 | 1.1 |
| B to A | 4.6 ± 0.9 |
Data are presented as mean ± SD (n=3) and are illustrative. A-to-B indicates apical to basolateral transport; B-to-A indicates basolateral to apical transport.
Visualizations
Caption: Workflow for troubleshooting low bioavailability.
References
- 1. pharmtech.com [pharmtech.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Sustained Intraocular Pressure Reduction Using Bisoprolol-Loaded PLGA Nanoparticles: A Promising Strategy for Enhanced Ocular Delivery with Reduced GFAP Expression Indicative of Lower Glial Activation [mdpi.com]
- 5. Prodrug Strategies in Ocular Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Grand challenges in oral drug delivery [frontiersin.org]
- 8. A prodrug approach toward cancer-related carbonic anhydrase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Co-delivery of carbonic anhydrase IX inhibitor and doxorubicin as a promising approach to address hypoxia-induced chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nanocarrier-based Drug Delivery of Brinzolamide for Ocular Diseases: A Mini-Review | Bentham Science [benthamscience.com]
- 12. Multivalent Carbonic Anhydrases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Selectivity of Carbonic Anhydrase Inhibitor 21: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory activity of Carbonic Anhydrase Inhibitor 21 (CAI 21) against various human carbonic anhydrase (hCA) isoforms. Understanding the selectivity profile of a small molecule inhibitor is paramount in drug discovery, as it helps in predicting potential on-target efficacy and off-target side effects. While comprehensive data on the cross-reactivity of CAI 21 with enzymes outside the carbonic anhydrase family is not currently available in the public domain, this guide focuses on its well-characterized interactions within the hCA family, providing valuable insights for researchers in oncology and other fields where carbonic anhydrase inhibition is a therapeutic strategy.
Performance Comparison: Inhibitory Potency of CAI 21
This compound, a benzenesulfonamide derivative, has been evaluated for its inhibitory activity against a panel of human carbonic anhydrase isoforms. The inhibition constants (Ki) are summarized in the table below, offering a clear comparison of its potency towards different hCA enzymes.
| Enzyme Isoform | Inhibition Constant (Ki) in nM | Relative Selectivity (hCA IX / Other Isoform) |
| hCA IX | 15.1 | 1 |
| hCA II | 87.5 | 5.8 |
| hCA VII | 42.5 | 2.8 |
| hCA XIII | 76.4 | 5.1 |
| hCA I | 632.8 | 41.9 |
Data presented as inhibition constants (Ki), where a lower value indicates higher potency.
The data clearly indicates that this compound is a potent inhibitor of several hCA isoforms, with a notable preference for hCA IX. Its selectivity for hCA IX over the ubiquitous cytosolic isoform hCA II is approximately 6-fold, and over hCA I is more than 40-fold. This selectivity profile is a crucial aspect for its potential therapeutic applications, particularly in targeting tumor-associated carbonic anhydrases like hCA IX.
Experimental Methodologies
The determination of the inhibition constants for this compound was performed using the stopped-flow CO₂ hydration assay. This method is a well-established technique for measuring the catalytic activity of carbonic anhydrases and the potency of their inhibitors.
Stopped-Flow CO₂ Hydration Assay Protocol
Objective: To determine the inhibition constant (Ki) of this compound against various human carbonic anhydrase isoforms.
Principle: The assay measures the enzyme-catalyzed hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and a proton (H⁺). The production of protons leads to a change in pH, which is monitored by a pH indicator dye. The rate of this reaction is measured in a stopped-flow instrument, which allows for the rapid mixing of reactants and the monitoring of the reaction in the millisecond timescale. The presence of an inhibitor will decrease the rate of the reaction, and from the concentration-dependent inhibition, the Ki value can be determined.
Materials:
-
Purified recombinant human carbonic anhydrase isoforms (hCA I, II, VII, IX, XIII)
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
CO₂-saturated water (substrate)
-
Buffer solution (e.g., Tris-HCl, pH 7.5)
-
pH indicator dye (e.g., p-nitrophenol)
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of the hCA isoforms and this compound at known concentrations.
-
Reaction Mixture Preparation: In the stopped-flow instrument's syringes, prepare the following solutions:
-
Syringe A: Enzyme solution containing the hCA isoform and the pH indicator in the buffer. For inhibition studies, varying concentrations of this compound are pre-incubated with the enzyme.
-
Syringe B: CO₂-saturated water.
-
-
Measurement:
-
The solutions from both syringes are rapidly mixed in the stopped-flow instrument's observation cell.
-
The change in absorbance of the pH indicator is monitored over time at a specific wavelength.
-
The initial rate of the reaction is calculated from the linear phase of the absorbance change.
-
-
Data Analysis:
-
The initial rates are plotted against the inhibitor concentration.
-
The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by fitting the data to a suitable dose-response curve.
-
The inhibition constant (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.
-
Cross-Reactivity Profile of this compound
The following diagram illustrates the known selectivity profile of this compound within the human carbonic anhydrase family.
Caption: Selectivity profile of this compound.
Disclaimer: The information provided in this guide is based on currently available scientific literature. The cross-reactivity of this compound with enzymes outside of the carbonic anhydrase family has not been extensively reported. Researchers are encouraged to perform their own comprehensive selectivity profiling to fully characterize the specificity of this inhibitor for their specific applications.
"head-to-head comparison of Carbonic anhydrase inhibitor 21 and dorzolamide"
A detailed analysis for researchers and drug development professionals.
This guide provides a comprehensive, data-driven comparison of two carbonic anhydrase inhibitors: Carbonic Anhydrase Inhibitor 21, a promising candidate in anticancer research, and Dorzolamide, an established drug for glaucoma treatment. This objective evaluation, supported by experimental data, aims to inform researchers, scientists, and drug development professionals on their respective biochemical profiles and potential therapeutic applications.
At a Glance: Key Performance Indicators
| Feature | This compound | Dorzolamide |
| Primary Therapeutic Area | Anticancer (investigational) | Glaucoma |
| Primary Target Isoform(s) | hCA IX | hCA II, hCA IV |
| Selectivity Profile | High selectivity for hCA IX over other isoforms. | Primarily targets hCA II and IV. |
| Reported In Vivo Efficacy | Data not publicly available. | Reduces intraocular pressure. |
Biochemical Performance: A Quantitative Comparison
The inhibitory activity of both compounds against a panel of human carbonic anhydrase (hCA) isoforms is summarized below. This data highlights the distinct selectivity profiles of each inhibitor.
Table 1: Inhibitory Activity (Kᵢ in nM) Against a Panel of Human Carbonic Anhydrase Isoforms
| Isoform | This compound (Kᵢ, nM) | Dorzolamide (Kᵢ, nM) |
| hCA I | 632.8[1] | >10,000 |
| hCA II | 87.5[1] | 9 |
| hCA VII | 42.5[1] | Data not available |
| hCA IX | 15.1[1] | 52 |
| hCA XIII | 76.4[1] | Data not available |
Note: Lower Kᵢ values indicate stronger inhibitory activity.
Mechanism of Action: A Visualized Pathway
Carbonic anhydrase inhibitors, in general, function by binding to the zinc ion within the active site of the carbonic anhydrase enzyme. This prevents the conversion of carbon dioxide to bicarbonate and protons, a crucial step in many physiological processes.[2][3][4]
Caption: General signaling pathway of carbonic anhydrase inhibition.
In the context of cancer, the inhibition of carbonic anhydrase IX (CA IX) by agents like this compound is of particular interest. CA IX is a transmembrane enzyme that is overexpressed in many types of hypoxic tumors.[1] Its activity contributes to the acidification of the tumor microenvironment, which promotes tumor growth, invasion, and metastasis. By inhibiting CA IX, it is hypothesized that the tumor's acidic microenvironment can be neutralized, thereby impeding cancer progression.
For glaucoma treatment, dorzolamide's inhibition of carbonic anhydrase II and IV in the ciliary body of the eye is the key mechanism. This inhibition reduces the production of aqueous humor, the fluid inside the eye.[5][6] The resulting decrease in intraocular pressure helps to prevent damage to the optic nerve, a hallmark of glaucoma.[5]
Experimental Performance Data
This compound: Anticancer Potential
Currently, there is limited publicly available in vitro or in vivo data demonstrating the anticancer efficacy of this compound. Its high selectivity for hCA IX, an established anticancer target, suggests its potential in this therapeutic area.[1] Further studies are required to elucidate its activity in relevant cancer cell lines and animal models.
Dorzolamide: Ocular Hypotensive Efficacy
Dorzolamide has been extensively studied and is clinically proven to be effective in lowering intraocular pressure (IOP).
-
Clinical Studies: In patients with open-angle glaucoma or ocular hypertension, dorzolamide has been shown to reduce IOP by approximately 15-26% from baseline.
-
Preclinical Studies: In animal models of glaucoma, topical administration of dorzolamide has demonstrated significant reductions in IOP.
Experimental Protocols
Carbonic Anhydrase Inhibition Assay (Wilbur-Anderson Method)
This electrometric method measures the time required for a saturated CO₂ solution to lower the pH of a buffer from 8.3 to 6.3 at 0°C. The inhibition is determined by comparing the enzyme-catalyzed reaction time in the presence and absence of the inhibitor.
Materials:
-
0.02 M Tris-HCl buffer, pH 8.0
-
CO₂-saturated water
-
Purified carbonic anhydrase enzyme
-
Test inhibitor (this compound or Dorzolamide)
-
pH meter and electrode
-
Stir plate and stir bar
-
Ice bath
Procedure:
-
Chill all reagents and equipment to 0-4°C.
-
Blank Reaction:
-
Add 6.0 mL of chilled Tris-HCl buffer to a beaker with a stir bar.
-
Place the beaker in an ice bath on a stir plate.
-
Immerse the pH electrode in the buffer and monitor the pH.
-
Rapidly inject 4.0 mL of CO₂-saturated water and start a timer simultaneously.
-
Record the time (T₀) it takes for the pH to drop from 8.3 to 6.3.
-
-
Enzyme-Catalyzed Reaction:
-
Repeat the blank reaction procedure, but add a known concentration of carbonic anhydrase to the buffer before adding the CO₂-saturated water.
-
Record the time (T) for the pH drop.
-
-
Inhibitor Assay:
-
Repeat the enzyme-catalyzed reaction, but pre-incubate the enzyme with various concentrations of the inhibitor for a set period before adding the CO₂-saturated water.
-
Record the time (Tᵢ) for the pH drop at each inhibitor concentration.
-
-
Calculation of Inhibition:
-
The percentage of inhibition is calculated using the formula: ((Tᵢ - T) / (T₀ - T)) * 100.
-
The IC₅₀ value (inhibitor concentration causing 50% inhibition) can be determined by plotting the percentage of inhibition against the inhibitor concentration. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.
-
Caption: Experimental workflow for the carbonic anhydrase inhibition assay.
In Vivo Tumor Growth Inhibition Study (General Protocol)
This protocol describes a general workflow for evaluating the anticancer efficacy of a carbonic anhydrase inhibitor in a xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line that overexpresses the target CA isoform (e.g., a cell line with high hCA IX expression for Inhibitor 21)
-
Matrigel (or similar basement membrane matrix)
-
Test compound (this compound)
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Culture and Implantation:
-
Culture the selected cancer cell line under appropriate conditions.
-
Harvest and resuspend the cells in a mixture of media and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor growth.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Treatment Administration:
-
Administer the test compound (dissolved in a suitable vehicle) to the treatment group via a specified route (e.g., oral gavage, intraperitoneal injection) and schedule.
-
Administer the vehicle alone to the control group.
-
-
Tumor Measurement and Monitoring:
-
Measure tumor dimensions with calipers at regular intervals (e.g., twice a week).
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
-
Endpoint and Analysis:
-
The study is terminated when tumors in the control group reach a maximum allowed size or after a predetermined duration.
-
Excise the tumors and weigh them.
-
Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the efficacy of the inhibitor.
-
Caption: Logical relationship of the head-to-head comparison.
Conclusion
This compound and dorzolamide are potent inhibitors of carbonic anhydrase with distinct isoform selectivity profiles that dictate their respective therapeutic applications. This compound demonstrates high selectivity for the tumor-associated hCA IX, positioning it as a promising candidate for anticancer therapies. In contrast, dorzolamide's established efficacy in reducing intraocular pressure through the inhibition of hCA II and IV has solidified its role in the management of glaucoma.
This guide provides a foundational comparison based on currently available data. Further in-depth studies, particularly on the in vivo anticancer efficacy of this compound, are necessary to fully elucidate its therapeutic potential. For researchers and drug development professionals, the contrasting profiles of these two molecules underscore the importance of isoform-specific targeting in designing novel and effective therapeutics.
References
- 1. In Vivo Evaluation of Selective Carbonic Anhydrase Inhibitors as Potential Anticonvulsant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo activities of the carbonic anhydrase inhibitor, dorzolamide, against vancomycin-resistant enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Targeting carbonic anhydrase IX improves the anti-cancer efficacy of mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
In Vivo Validation of Carbonic Anhydrase Inhibitors: A Comparative Analysis of Anti-Tumor Activity
A note on "Carbonic Anhydrase Inhibitor 21": Publicly available scientific literature and databases do not contain specific in vivo anti-tumor data for a compound explicitly named "this compound." Therefore, this guide provides a comparative analysis of two well-characterized carbonic anhydrase inhibitors, SLC-0111 (a selective inhibitor of CA IX and XII) and Acetazolamide (a pan-inhibitor), to serve as a comprehensive resource for researchers in the field.
This guide details the in vivo anti-tumor efficacy of these inhibitors, presenting quantitative data from xenograft models, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.
Comparative In Vivo Anti-Tumor Activity
The following tables summarize the in vivo anti-tumor effects of SLC-0111 and Acetazolamide as observed in various cancer models.
Table 1: In Vivo Efficacy of SLC-0111 in Xenograft Models
| Cancer Model | Treatment Group | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Glioblastoma (1016 GBM PDX) | SLC-0111 + Temozolomide | Not specified | Significant regression compared to either agent alone | [1] |
| Triple Negative Breast Cancer (MDA-MB-231 LM2-4Luc+) | U-104 (SLC-0111) | 38 mg/kg; i.p.; daily for 27 days | Significant delay in primary tumor growth | [1][2] |
| Breast Cancer (4T1) | U-104 (SLC-0111) | 50 mg/kg; oral gavage; 4 days on/1 day off for 20 days | Significant delay in tumor growth | [1] |
| Melanoma (B16F10) | SLC-0111 + Immune Checkpoint Blockade | Daily until endpoint | Decreased tumor growth and reduced metastasis | [3] |
| Pancreatic Ductal Adenocarcinoma | SLC-0111 + Gemcitabine | Not specified | Increased survival and enhanced tumor cell death | [4] |
Table 2: In Vivo Efficacy of Acetazolamide in Xenograft Models
| Cancer Model | Treatment Group | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Neuroblastoma (SH-SY5Y) | Acetazolamide + MS-275 | Not specified | Significant inhibition of tumor growth | [5] |
| Renal Cell Carcinoma (SK-RC-52) | Albumin-binding Acetazolamide derivative | Not specified | Tumor retardation | [6] |
| ErbB2-induced Breast Cancer | Acetazolamide | 40 mg/kg; daily intraperitoneal injections | Accelerated tumor growth | [7] |
| Renal Cell Carcinoma (SKRC-52) | Acetazolamide-Cryptophycin Conjugate | Not specified | Delayed tumor growth | [8] |
Signaling Pathways and Experimental Workflow
Signaling Pathway of Carbonic Anhydrase IX in the Tumor Microenvironment
Under hypoxic conditions, the transcription factor HIF-1α is stabilized and induces the expression of Carbonic Anhydrase IX (CAIX). CAIX, a transmembrane enzyme, catalyzes the hydration of carbon dioxide to bicarbonate and a proton. This activity contributes to the maintenance of a neutral intracellular pH (pHi), which is favorable for tumor cell survival and proliferation, while simultaneously acidifying the extracellular microenvironment (pHe). This acidic pHe promotes tumor invasion and metastasis.
Caption: Hypoxia-induced CAIX signaling pathway and the point of intervention by carbonic anhydrase inhibitors.
General Experimental Workflow for In Vivo Xenograft Studies
The following diagram illustrates a typical workflow for evaluating the anti-tumor activity of a carbonic anhydrase inhibitor in a xenograft mouse model.
Caption: A generalized workflow for assessing in vivo anti-tumor efficacy using a xenograft model.
Experimental Protocols
In Vivo Xenograft Model for Neuroblastoma
-
Cell Line: SH-SY5Y neuroblastoma cells.
-
Animals: 4–6 week-old female NOD/SCID mice.
-
Tumor Implantation: 2 x 106 SH-SY5Y cells were injected subcutaneously into the inguinal fat pad.
-
Treatment Initiation: When tumors reached a diameter of 0.5 cm, mice were randomized into treatment groups (n=5 per group).
-
Treatment Groups:
-
Vehicle control
-
Acetazolamide (AZ)
-
MS-275 (HDAC inhibitor)
-
Combination of AZ and MS-275
-
-
Data Collection: Tumor growth was monitored regularly.
-
Endpoint Analysis: At the end of the study, tumors were excised for further analysis, including assessment of tumorigenicity, expression of mitotic, proliferative, and hypoxia-related markers (HIF-1α, CAIX), and apoptosis.[5]
Orthotopic Breast Cancer Xenograft Model
-
Cell Lines: MDA-MB-231 LM2-4Luc+ (triple-negative breast cancer) and 4T1 (murine breast cancer).
-
Animals: NOD/SCID mice for MDA-MB-231 and Balb/c mice for 4T1.
-
Tumor Implantation: Cells were implanted orthotopically into the mammary fat pad.
-
Treatment Regimens:
-
For MDA-MB-231 model: U-104 (SLC-0111) administered at 19 or 38 mg/kg daily for 27 days.
-
For 4T1 model: U-104 (SLC-0111) administered at 50 mg/kg via oral gavage, continuously for 4 days followed by a 1-day break, from day 10 to day 30 post-implantation.
-
-
Data Collection: Primary tumor growth was monitored. In some studies, metastasis formation was also assessed.
-
Outcome Measures: Delay in primary tumor growth and reduction in cancer stem cell population were evaluated.[1][2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Acetazolamide potentiates the anti-tumor potential of HDACi, MS-275, in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo targeting of tumor-associated carbonic anhydrases using acetazolamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Carbonic Anhydrase Inhibitor 21 (SLC-0111) and Clinically Approved CAIs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel carbonic anhydrase inhibitor (CAI) 21, also known as SLC-0111, against currently available clinical carbonic anhydrase inhibitors. This analysis is based on experimental data to objectively evaluate its performance and potential as a therapeutic agent.
Introduction to Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] These enzymes play a crucial role in various physiological processes, including pH regulation, CO2 transport, and fluid secretion.[1] Inhibition of CAs has been a therapeutic strategy for a range of conditions such as glaucoma, epilepsy, and altitude sickness.[2][3] More recently, the overexpression of specific CA isoforms, particularly CA IX and CA XII, in various cancers has made them attractive targets for anticancer drug development.[4]
Carbonic anhydrase inhibitor 21 (SLC-0111) is a potent and selective inhibitor of the tumor-associated isoforms CA IX and CA XII.[5] This guide will benchmark its inhibitory activity and selectivity against established clinical CAIs, including acetazolamide, dorzolamide, methazolamide, and brinzolamide.
Comparative Analysis of Inhibitory Activity
The primary measure of a CAI's efficacy is its inhibition constant (Ki), which indicates the concentration of inhibitor required to produce half-maximum inhibition. A lower Ki value signifies a more potent inhibitor. The following table summarizes the inhibitory activity of SLC-0111 and clinical CAIs against key carbonic anhydrase isoforms.
| Inhibitor | CA I (Ki, nM) | CA II (Ki, nM) | CA IX (Ki, nM) | CA XII (Ki, nM) |
| SLC-0111 (CAI 21) | 5080 | 9640 | 45.1 | 4.5 |
| Acetazolamide | 250 | 12 | 25 | 5.7 |
| Dorzolamide | 3000 | 0.54 | 2.4 | 4.5 |
| Methazolamide | 50 | 14 | 25 | 5.7 |
| Brinzolamide | 3300 | 1.1 | 3.2 | 5.7 |
Note: Ki values are compiled from various sources and may have been determined under slightly different experimental conditions. Direct comparison should be made with caution.
As the data indicates, SLC-0111 demonstrates high potency and selectivity for the tumor-associated isoforms CA IX and CA XII, with significantly weaker inhibition of the ubiquitous cytosolic isoforms CA I and CA II. This selectivity profile is a key advantage, as it may lead to a more targeted therapeutic effect with fewer off-target side effects compared to the less selective clinical CAIs.
Experimental Protocols
A detailed understanding of the methodologies used to generate the inhibitory data is crucial for its interpretation. The following is a representative protocol for a common method used to determine the inhibition constants of carbonic anhydrase inhibitors.
Stopped-Flow CO2 Hydration Assay
This method measures the enzyme-catalyzed hydration of CO2 by monitoring the associated pH change.
Principle: The hydration of CO2 produces a proton, leading to a decrease in the pH of the solution. The initial rate of this pH change is proportional to the enzyme's activity. The assay is performed in a stopped-flow instrument, which allows for the rapid mixing of reactants and the monitoring of the reaction in the millisecond-to-second timeframe.
Materials:
-
Purified recombinant human carbonic anhydrase isoforms (I, II, IX, XII)
-
Test inhibitors (e.g., SLC-0111, acetazolamide)
-
Buffer solution (e.g., 20 mM Tris-HCl, pH 8.3)
-
pH indicator (e.g., phenol red)
-
CO2-saturated water
-
Stopped-flow spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the buffer and pH indicator.
-
Prepare stock solutions of the purified CA enzymes and the inhibitors in a suitable solvent (e.g., DMSO).
-
Prepare CO2-saturated water by bubbling CO2 gas through chilled, deionized water.
-
-
Enzyme Inhibition Assay:
-
The reaction is initiated by rapidly mixing the enzyme solution (containing the inhibitor at various concentrations) with the CO2-saturated buffer solution in the stopped-flow instrument.
-
The change in absorbance of the pH indicator is monitored over time at its maximum wavelength (e.g., 570 nm for phenol red).
-
The initial rate of the reaction is calculated from the linear portion of the absorbance versus time curve.
-
-
Data Analysis:
-
The initial rates are plotted against the inhibitor concentration.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined from this plot.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate (CO2) concentration and Km is the Michaelis-Menten constant of the enzyme for the substrate.
-
Signaling Pathways and Experimental Workflows
The therapeutic rationale for targeting CA IX in cancer stems from its role in the tumor microenvironment. Under hypoxic conditions, the transcription factor HIF-1α is stabilized and induces the expression of CA IX. CA IX, with its extracellular active site, contributes to the acidification of the tumor microenvironment while maintaining a more alkaline intracellular pH, which promotes tumor cell survival, proliferation, and migration.
CA IX Signaling Pathway in the Tumor Microenvironment
Caption: CA IX contributes to tumor progression under hypoxic conditions.
Experimental Workflow for Evaluating CAI Efficacy
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. The development of topically acting carbonic anhydrase inhibitors as anti-glaucoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Signalchem LifeScience [signalchemlifesciences.com]
Comparative Analysis of Carbonic Anhydrase Inhibitor 21: Isoform Specificity and Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Carbonic Anhydrase Inhibitor 21 (also known as compound 5h) with other carbonic anhydrase inhibitors, focusing on its isoform specificity. The information is supported by experimental data and detailed protocols to assist in research and development efforts.
Executive Summary
This compound is a potent and selective inhibitor of human carbonic anhydrase (hCA) isoforms.[1][2][3] It demonstrates significant selectivity for the tumor-associated isoform hCA IX, making it a compound of interest for anticancer research.[1][2][3] This guide presents its inhibitory activity against various hCA isoforms in comparison to other known inhibitors and provides the methodology for the key experimental assay used to determine these values.
Performance Comparison: Inhibitory Activity of Carbonic Anhydrase Inhibitors
The inhibitory potency of this compound and other selected inhibitors against key human carbonic anhydrase isoforms is summarized in the table below. The data, presented as inhibition constants (Ki) in nanomolar (nM) concentrations, is compiled from various sources. It is important to note that direct comparisons are most accurate when data is generated from the same study under identical experimental conditions.
| Inhibitor | hCA I (Ki in nM) | hCA II (Ki in nM) | hCA VII (Ki in nM) | hCA IX (Ki in nM) | hCA XII (Ki in nM) | hCA XIII (Ki in nM) |
| Inhibitor 21 (Compound 5h) | 632.8[2] | 87.5[2] | 42.5[2] | 15.1 [1][2][3] | - | 76.4[2] |
| Acetazolamide (AZA) | 439.17 | 98.28 | - | 25 | 5.7 | - |
| Carbonic Anhydrase Inhibitor 20 | 47.6 | 36.5 | - | 8.3 | 2.7 | - |
| Carbonic Anhydrase Inhibitor 14 | 1203 | 99.7 | - | 9.4 | 27.7 | - |
| Carbonic Anhydrase Inhibitor 24 | - | - | - | 10.7 | 7.5 | - |
Note: A lower Ki value indicates a higher inhibitory potency. Data for other inhibitors are included for comparative purposes. The selectivity of Inhibitor 21 for hCA IX over other isoforms is a key characteristic.
Experimental Protocols
The determination of inhibition constants for carbonic anhydrase inhibitors is typically performed using a stopped-flow CO2 hydration assay.
Stopped-Flow CO2 Hydration Assay for Carbonic Anhydrase Inhibition
This method measures the enzyme's catalytic activity by observing the pH change resulting from the hydration of CO2.
Materials:
-
Applied Photophysics stopped-flow instrument
-
Phenol red (0.2 mM) as a pH indicator
-
Buffer: 20 mM HEPES (for α-CAs, pH 7.5) or 20 mM TRIS (for β-CAs, pH 8.3)
-
Sodium sulfate (Na2SO4, 20 mM) to maintain constant ionic strength
-
Carbon dioxide (CO2) solutions (1.7 to 17 mM)
-
Distilled-deionized water
-
Recombinant human carbonic anhydrase isoforms
-
Inhibitor stock solutions (0.1 mM)
Procedure:
-
Prepare working solutions of the pH indicator, buffer, and Na2SO4.
-
Prepare various concentrations of CO2 solutions.
-
Prepare a stock solution of the inhibitor in distilled-deionized water and make serial dilutions with the assay buffer.
-
Pre-incubate the enzyme and inhibitor solutions together for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex.
-
The CA-catalyzed CO2 hydration is monitored by observing the change in absorbance of phenol red at 557 nm using the stopped-flow instrument.
-
The initial rates of the reaction (first 5-10%) are recorded for a period of 10-100 seconds.
-
The uncatalyzed reaction rate is measured and subtracted from the total observed rate.
-
At least six different inhibitor concentrations are used to determine the inhibition constant.
Data Analysis: The inhibition constants (Ki) are calculated by a non-linear least-squares fitting of the data to the Cheng-Prusoff equation using appropriate software (e.g., PRISM 3). The final Ki value is typically the mean of at least three independent determinations.
Visualizing Experimental Workflow and Signaling Pathways
To further elucidate the experimental process and the biological context of carbonic anhydrase inhibition, the following diagrams are provided.
References
Comparative Pharmacokinetics of Novel Carbonic Anhydrase Inhibitors: A Guide for Researchers
This guide provides a comparative analysis of the pharmacokinetic profiles of three novel carbonic anhydrase (CA) inhibitors: SLC-0111, 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide (ODASA), and Indisulam (E7070). The information is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of CA-targeted therapies.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the key pharmacokinetic parameters for the three novel CA inhibitors, based on data from clinical and preclinical studies.
| Parameter | SLC-0111 (Human)[1][2] | 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide (ODASA) (Rat)[3][4][5][6][7] | Indisulam (E7070) (Human)[8][9][10][11][12] |
| Dose | 500 mg, 1000 mg, 2000 mg (oral, daily) | 1.6 mg/kg (ocular instillation), 1.6 mg/kg (intraperitoneal) | 350, 500, 600, 700, 800, 1000 mg/m² (1-hour IV infusion) |
| Cmax | Similar at 1000 mg and 2000 mg doses | 349.85 ± 62.50 ng/mL (ocular), 10326 ± 532 ng/mL (intraperitoneal) | Dose-dependent |
| AUC(0-24) | Generally dose-proportional, similar at 1000 mg and 2000 mg doses | Not Reported | Increases disproportionately at doses > 400 mg/m² |
| Tmax | Similar after single and repeated dosing | Not Reported | Not Reported |
| T1/2 | Similar after single and repeated dosing | 46.4 ± 3.8 h (ocular) | Not Reported |
| Clearance | Not Reported | Not Reported | Concentration-dependent: 0.5 L/h at high concentrations (10-200 mg/L) to 5.5 L/h at low concentrations (0.01-0.1 mg/L) |
| Key Observation | Exposure was generally dose-proportional, with similar levels at 1000 mg and 2000 mg.[1][2] | High concentration observed in whole blood after ocular instillation.[4] | Exhibits non-linear pharmacokinetics.[10][11] |
Experimental Protocols: A Look at the Methodologies
SLC-0111 Pharmacokinetic Analysis
The pharmacokinetic analysis of SLC-0111 was conducted during a first-in-human, Phase 1, open-label, dose-escalation study in patients with advanced solid tumors.[1]
-
Study Design : A 3+3 dose-escalation design was used, with cohorts receiving 500 mg, 1000 mg, or 2000 mg of SLC-0111 orally once daily.[1]
-
Sample Collection : Plasma samples were collected to assess concentrations of single and repeated doses of SLC-0111.[1]
-
Data Analysis : Pharmacokinetic parameters were determined from plasma concentration-time data using noncompartmental methods. A power-law model was used to examine the dose proportionality of Cmax and AUC(0-24).[2]
4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide (ODASA) Pharmacokinetic Study
The pharmacokinetic parameters of ODASA were evaluated in a preclinical study using Wistar rats.[3][4][5][6][7]
-
Study Design : Two groups of rats received a 1.6 mg/kg dose of ODASA, one via instillation of a 1% ocular suspension and the other via intraperitoneal injection.[3][5]
-
Sample Collection : Blood samples were collected at multiple time points up to 288 hours post-administration. Plasma was obtained by centrifugation and stabilized with ascorbic acid.[3][5]
-
Bioanalysis : The concentrations of ODASA and its metabolites were determined using a validated HPLC-MS/MS method.[3][5]
Indisulam (E7070) Pharmacokinetic Evaluation
The pharmacokinetics of Indisulam were characterized in several Phase 1 clinical trials in patients with advanced solid tumors.[8][10][12]
-
Study Design : Dose-escalation studies were conducted with Indisulam administered as a 1-hour intravenous infusion every three weeks.[8][12]
-
Data Analysis : A population pharmacokinetic model was developed to describe the non-linear pharmacokinetics of Indisulam. The model was a three-compartment model with saturable transport to a peripheral compartment and parallel linear and non-linear elimination pathways.[11] The relationship between drug exposure (AUC) and hematological toxicity was described using a maximum effect (Emax) model.[11]
Visualizing the Workflow and Pathways
To better understand the processes involved in pharmacokinetic studies and the mechanism of action of CA inhibitors, the following diagrams are provided.
Caption: General Workflow for a Pharmacokinetic Study
Caption: Simplified Signaling Pathway of CA IX Inhibition in Tumors
References
- 1. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The evaluation of pharmacokinetic parameters of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide and its metabolites in rat plasma | Research Results in Pharmacology [rrpharmacology.ru]
- 4. View of The study of systemic exposition of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide in blood on rats | Research Results in Pharmacology [rrpharmacology.ru]
- 5. rrpharmacology.ru [rrpharmacology.ru]
- 6. The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]
- 7. researchgate.net [researchgate.net]
- 8. A phase I and pharmacokinetic study of indisulam in combination with carboplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A phase I and pharmacokinetic study of indisulam in combination with carboplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Indisulam: an anticancer sulfonamide in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Population pharmacokinetics and pharmacokinetic-pharmacodynamic relationships of the novel anticancer agent E7070 in four phase I studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phase I and pharmacokinetic study of E7070, a novel chloroindolyl sulfonamide cell-cycle inhibitor, administered as a one-hour infusion every three weeks in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistics for Handling Carbonic Anhydrase Inhibitor 21
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Carbonic Anhydrase Inhibitor 21. The following procedures are based on general safety protocols for enzyme inhibitors and powdered chemical compounds. Always consult the specific Safety Data Sheet (SDS) for the compound you are using for definitive safety information.
Immediate Safety Protocols
When handling this compound, it is imperative to prevent inhalation of dust and to avoid direct contact with skin and eyes.[1][2][3] In case of exposure, follow these first aid measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[4][5] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water.[2][5] Remove contaminated clothing. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4][5] |
| Ingestion | Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[4][5] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is essential to minimize exposure and ensure personal safety.[6] The following table summarizes the recommended PPE for handling this compound, particularly in powder form.
| PPE Category | Item | Standard/Specification | Purpose |
| Hand Protection | Nitrile or Neoprene gloves | ASTM D6978 or equivalent | Prevents skin contact.[7] |
| Eye Protection | Safety glasses with side shields or goggles | ANSI Z87.1 | Protects eyes from dust and splashes.[6] |
| Body Protection | Laboratory coat or disposable gown | Polyethylene-coated polypropylene or similar | Protects skin and clothing from contamination.[7] |
| Respiratory Protection | N95 or N100 NIOSH-approved respirator | NIOSH-approved | Prevents inhalation of airborne particles.[1][7] |
Operational Plan: Handling and Weighing
To minimize the generation of airborne dust, careful handling of powdered this compound is crucial.
-
Preparation : Ensure a designated workspace, preferably within a chemical fume hood or an area with localized exhaust ventilation, is clean and uncluttered.
-
Weighing :
-
Use a balance with a draft shield.
-
Handle the container carefully to avoid creating dust clouds. When opening, slightly loosen the cap first to allow any pressure to equalize.[4]
-
Use spatulas and other tools gently.
-
-
Post-Handling :
-
Clean all equipment that has come into contact with the inhibitor immediately after use. Water is typically sufficient, but a solvent like ethanol may be used for viscous materials.[8]
-
Wipe down the work surface with a damp cloth to collect any residual dust.
-
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure laboratory safety.
-
Waste Collection :
-
Collect all disposable materials that have come into contact with this compound (e.g., gloves, weighing paper, pipette tips) in a designated, sealed waste container.
-
Unused or waste quantities of the inhibitor should be collected in a clearly labeled, sealed container.
-
-
Waste Disposal :
Workflow for Safe Handling and Disposal
References
- 1. enzymetechnicalassociation.org [enzymetechnicalassociation.org]
- 2. amano-enzyme.com [amano-enzyme.com]
- 3. enzymetechnicalassociation.org [enzymetechnicalassociation.org]
- 4. Safety guide│TOYOBO Biochemical Department│TOYOBO [toyobo-global.com]
- 5. angenechemical.com [angenechemical.com]
- 6. osha.gov [osha.gov]
- 7. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 8. aise.eu [aise.eu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
